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Foundational

Vildagliptin LAY151 metabolite discovery and history

The Discovery and Pharmacokinetic Profiling of LAY151: The Major Metabolite of Vildagliptin Executive Summary Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the cyanopyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Pharmacokinetic Profiling of LAY151: The Major Metabolite of Vildagliptin

Executive Summary

Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the cyanopyrrolidine class, widely utilized in the management of type 2 diabetes mellitus (T2DM). Unlike many other incretin enhancers that are excreted largely unchanged, vildagliptin undergoes extensive biotransformation. This technical guide explores the discovery, structural biology, and analytical quantification of LAY151 (M20.7) , the primary inactive carboxylic acid metabolite of vildagliptin, detailing how its unique pharmacokinetic profile influences clinical dosing and bioanalytical workflows.

Historical Context and the Discovery of LAY151

During the early clinical development of vildagliptin, pharmacokinetic profiling revealed that the drug possesses a relatively short terminal half-life of approximately 2 to 3 hours, necessitating a twice-daily dosing regimen[1]. Researchers discovered that metabolism is the major elimination pathway in humans, accounting for 69% of the administered dose[2].

Crucially, cytochrome P450 (CYP) enzymes were found to be minimally involved (<1.6%) in vildagliptin's biotransformation[1]. This was a highly favorable discovery, as it meant vildagliptin would not interact with co-administered medications metabolized by CYP1A2, CYP2C8, CYP2C9, CYP2D6, or CYP3A4/5 (such as statins or warfarin)[2]. Instead, the primary metabolic route was identified as the hydrolysis of vildagliptin's cyano moiety, yielding LAY151 , a pharmacologically inactive carboxylic acid metabolite that accounts for 57% of the dose[1][2].

Mechanistic Pathway: DPP-4 as Both Target and Metabolic Enzyme

A fascinating mechanistic discovery in the history of LAY151 is that the therapeutic target enzyme itself—DPP-4—actively participates in the drug's degradation[3]. Vildagliptin binds covalently to DPP-4 via its cyanopyrrolidine moiety, which prolongs the inhibitor-enzyme interaction[4].

Experimental Causality in Pathway Discovery: To determine the enzymes responsible for LAY151 formation, researchers utilized human liver and kidney microsomes alongside DPP-4 deficient rat models[3][5]. By using the synthetic substrate H-glycyl-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) to measure baseline DPP-4 activity in liver samples, scientists observed a significant positive correlation ( r=0.917 , P<0.01 ) between intrinsic DPP-4 activity and the formation rate of LAY151[3]. Furthermore, the addition of sitagliptin—a non-cyanopyrrolidine DPP-4 inhibitor—competitively inhibited the formation of LAY151 in human liver S9 fractions[3]. This self-validating experimental design conclusively proved that vildagliptin acts not only as an inhibitor but also as a direct substrate for DPP-4.

G Vilda Vildagliptin (Active Drug) DPP4 DPP-4 Enzyme & Tissue Hydrolases Vilda->DPP4 Cyano group hydrolysis Other Minor Metabolites (BQS867, etc.) Vilda->Other Amide hydrolysis / Glucuronidation LAY151 LAY151 (M20.7) (Inactive Metabolite) DPP4->LAY151 57% of dose Renal Renal Excretion LAY151->Renal Clearance

Fig 1: Metabolic pathway of Vildagliptin to its major inactive metabolite LAY151.

Pharmacokinetics and Renal Implications

Because LAY151 is a highly polar carboxylic acid, it relies heavily on the kidneys for clearance[6]. Understanding the quantitative differences between the parent drug and its metabolite is critical for establishing safe clinical guidelines.

Table 1: Pharmacokinetic Parameters of Vildagliptin and LAY151

Parameter Vildagliptin LAY151 (M20.7)
Pharmacological Activity Active DPP-4 Inhibitor Inactive
% of Administered Dose ~23% (excreted unchanged) ~57%
Primary Elimination Route Hepatic/Tissue Hydrolysis Renal Excretion

| Elimination Half-Life ( t1/2​ ) | ~2 to 3 hours | ~4 to 6 hours | | CYP450 Involvement | < 1.6% | None |

Data synthesized from Novartis clinical PK studies[1][2].

Clinical Causality in Renal Impairment: In patients with declining renal function, the exposure (Area Under the Curve, AUC) to the active parent drug increases only modestly. However, because LAY151 is exclusively renally cleared, its accumulation is profound[5][6].

Table 2: Impact of Renal Impairment on Systemic Exposure (AUC Fold-Increase)

Renal Impairment Severity Vildagliptin AUC Increase LAY151 AUC Increase
Mild 1.4-fold 1.6-fold
Moderate 1.7-fold 3.2-fold

| Severe | 2.0-fold | 7.3-fold |

Data sourced from EMA and NAFDAC SmPC guidelines[5][6].

Due to this 7.3-fold accumulation of LAY151, clinical guidelines mandate a dose reduction (to 50 mg once daily) for patients with moderate-to-severe renal impairment[7]. Notably, while the parent vildagliptin is poorly dialyzable, the LAY151 metabolite can be effectively removed by hemodialysis[2].

Experimental Protocol: Bioanalytical Quantification of LAY151

To accurately map the pharmacokinetics outlined above, researchers rely on High-Throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol details the gold-standard methodology for extracting and quantifying LAY151 from human plasma[8].

Self-Validating System Design: This protocol utilizes Vildagliptin-d7 (a stable isotope-labeled internal standard, SIL-IS). Because MS/MS is highly susceptible to matrix effects (ion suppression or enhancement from plasma lipids), the deuterated SIL-IS co-elutes exactly with the target analytes. Any matrix effect that suppresses the LAY151 signal will equally suppress the Vildagliptin-d7 signal, mathematically cancelling out the error when calculating the peak area ratio.

Step-by-Step LC-MS/MS Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve Vildagliptin, LAY151, and Vildagliptin-d7 analytical standards in methanol to create 1 mg/mL stock solutions. Dilute the SIL-IS in 50% methanol to a working concentration of 100 ng/mL[8].

  • Sample Aliquoting: Thaw human plasma samples containing K2-EDTA at room temperature. Transfer 100 µL of plasma into a clean microcentrifuge tube[8].

    • Causality: K2-EDTA is chosen as the anticoagulant because it prevents clotting without introducing heavy metal ions (like Lithium or Sodium) that cause severe adduct formation and signal suppression during electrospray ionization (ESI).

  • Internal Standard Addition: Add 20 µL of the Vildagliptin-d7 working solution to the plasma[8].

  • Protein Precipitation (PPT): Add 300 µL of LC-MS grade acetonitrile to the mixture[8].

    • Causality: Acetonitrile drastically lowers the dielectric constant of the aqueous plasma. This strips the hydration shell from plasma proteins, causing them to denature and precipitate out of solution, preventing them from clogging the analytical LC column.

  • Vortex and Centrifugation: Vortex aggressively for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4°C[8].

    • Causality: High-speed, low-temperature centrifugation compacts the denatured proteins into a tight pellet, leaving a clear supernatant containing the small-molecule drug and metabolite.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[8]. Reconstitute the dried extract in the mobile phase prior to LC injection.

    • Causality: Evaporating the high-organic acetonitrile solvent prevents "solvent effects" (peak broadening or splitting) that occur when a highly organic sample is injected into a highly aqueous reversed-phase LC mobile phase.

Workflow Plasma 1. Plasma Sample (K2-EDTA) IS 2. Add SIL-IS (Vildagliptin-d7) Plasma->IS PPT 3. Protein Precipitation (Acetonitrile) IS->PPT Centrifuge 4. Centrifugation (13k rpm, 4°C) PPT->Centrifuge Dry 5. Evaporate & Reconstitute Centrifuge->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS

Fig 2: LC-MS/MS bioanalytical workflow for the quantification of LAY151 in plasma.

Conclusion

The discovery and characterization of LAY151 highlight a unique paradigm in drug metabolism where the therapeutic target (DPP-4) also acts as the primary metabolic enzyme. By bypassing the CYP450 system entirely, vildagliptin achieves a highly favorable drug-drug interaction profile. Meanwhile, the predictable renal clearance of the LAY151 metabolite allows for precise, mathematically sound dose adjustments in renally impaired populations, ensuring both the efficacy and safety of the therapeutic regimen.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate / Clinical Pharmacokinetics. URL:[Link]

  • Vildagliptin Galenicum 50 mg tablets (SmPC). Medicines Authority. URL:[Link]

  • Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition. URL:[Link]

  • Vildagliptin 50 mg tablets - Summary of Product Characteristics (SmPC). Electronic Medicines Compendium (emc). URL: [Link]

  • Dipeptidyl peptidase 4 inhibitors in the treatment of type 2 diabetes mellitus. Nature Reviews Endocrinology. URL: [Link]

  • Vildagliptin: Uses & Dosage. MIMS Philippines. URL:[Link]

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Exploratory

An In-Depth Technical Guide to the In Vivo Formation of Vildagliptin's Carboxylic Acid Metabolite (M20.7)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo metabolic transformation of vildagliptin into its primary carboxylic acid metabolite,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo metabolic transformation of vildagliptin into its primary carboxylic acid metabolite, M20.7 (also known as LAY151). We will delve into the biochemical pathways, key enzymatic players, and robust experimental methodologies required to accurately study this critical metabolic process.

Executive Summary: The Significance of Vildagliptin Metabolism

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Unlike many other DPP-4 inhibitors that are primarily excreted unchanged, vildagliptin undergoes extensive metabolism.[4] The principal metabolic pathway is the hydrolysis of its cyano group to form the pharmacologically inactive carboxylic acid metabolite, M20.7.[4][5][6][7][8] This metabolite is the major circulating component in human plasma, accounting for approximately 55% of the total plasma radioactivity after a dose of radiolabeled vildagliptin, compared to 25.7% for the unchanged parent drug.[9][10] This extensive metabolism, which is largely independent of the cytochrome P450 (CYP) enzyme system, contributes to vildagliptin's low potential for drug-drug interactions.[1][2][9][10] Understanding the in vivo formation of M20.7 is therefore paramount for a complete characterization of vildagliptin's pharmacokinetics and for predicting potential interindividual variability.

Biochemical Pathway of M20.7 Formation

The biotransformation of vildagliptin to M20.7 is a hydrolytic process targeting the cyano (-C≡N) moiety of the parent molecule.[5][6][7][8] This reaction is catalyzed by enzymes, with significant evidence pointing to the involvement of DPP-4 itself, the pharmacological target of vildagliptin.[4][5][6][7]

The Pivotal Role of Dipeptidyl Peptidase-4 (DPP-4)

While initially the primary metabolizing enzyme was unidentified, subsequent research has demonstrated that DPP-4 is significantly involved in the hydrolysis of vildagliptin to M20.7 in the liver of mice, rats, and humans.[5][6][7] This presents a unique scenario where the drug's therapeutic target is also a key enzyme in its metabolism. The formation rate of M20.7 has been shown to be significantly and positively correlated with DPP-4 activity in liver samples.[5][7] Furthermore, the formation of M20.7 in liver S9 fractions can be inhibited by sitagliptin, another selective DPP-4 inhibitor, providing strong evidence for DPP-4's role.[5][7]

It is important to note that while DPP-4 is a major contributor, other enzymes may also participate in the hydrolysis of the nitrile group.[11] Studies have suggested the involvement of other dipeptidyl peptidases, such as DPP-2, in the hydrolysis of cyanopyrrolidine-containing DPP-4 inhibitors.[11]

Tissue Distribution of Vildagliptin Metabolism

The liver is considered the major site of vildagliptin metabolism in humans.[8] In vitro studies using human liver S9 fractions, cytosol, and microsomes have all demonstrated the ability to form M20.7.[5] Notably, the rate of M20.7 formation is higher in liver microsomes compared to the cytosol.[5][7] This suggests that membrane-bound enzymes, such as DPP-4, are key contributors to this metabolic conversion. While the liver is the primary site, the widespread distribution of DPP-4 suggests that other tissues may also contribute to the overall clearance of vildagliptin via this pathway.[2]

Vildagliptin_Metabolism Vildagliptin Vildagliptin (Active Drug) M20_7 M20.7 (LAY151) Carboxylic Acid Metabolite (Inactive) Vildagliptin->M20_7 Cyano Group Hydrolysis Other_Metabolites Minor Metabolites (M15.3, M20.2, etc.) Vildagliptin->Other_Metabolites Other Metabolic Pathways DPP4 Dipeptidyl Peptidase-4 (DPP-4) and other Hydrolases DPP4->Vildagliptin Catalyzes caption Vildagliptin Metabolic Pathway InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Oral Administration of Vildagliptin Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Extraction Sample Preparation (e.g., Protein Precipitation) Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Vildagliptin and M20.7 Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Interpretation Data Interpretation and Reporting PK_Analysis->Interpretation caption In Vivo Pharmacokinetic Study Workflow

Workflow for an in vivo pharmacokinetic study of vildagliptin.

Bioanalytical Methodology for Vildagliptin and M20.7 Quantification

Accurate and precise quantification of both vildagliptin and its M20.7 metabolite in plasma is essential for reliable pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. [12][13]

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering matrix components.

  • Protein Precipitation: This is a common and straightforward method. It involves adding a solvent such as acetonitrile to the plasma sample to precipitate the proteins. [13]* Solid-Phase Extraction (SPE): This technique can provide cleaner extracts and may be necessary to achieve the desired lower limit of quantification (LLOQ). [14]

LC-MS/MS Method Protocol
  • Chromatographic Separation:

    • Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). [15] * Employ a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol). [14] * Use an isocratic or gradient elution to achieve optimal separation of vildagliptin, M20.7, and an internal standard.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode. [12][14] * Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

      • Vildagliptin: m/z 304.4 → 154.1 [12] * Internal Standard (Vildagliptin-d7): m/z 311.1 → 161.1 [12] * The specific transition for M20.7 would need to be optimized but would be based on its molecular weight and fragmentation pattern.

  • Method Validation:

    • The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).

    • Validation parameters include selectivity, accuracy, precision, linearity, recovery, and stability (freeze-thaw, short-term, and long-term).

Data Presentation

Pharmacokinetic parameters for both vildagliptin and M20.7 should be calculated and presented in a clear, tabular format.

ParameterVildagliptinM20.7 Metabolite
Cmax (ng/mL) Insert ValueInsert Value
Tmax (h) Insert ValueInsert Value
AUC0-t (ngh/mL) Insert ValueInsert Value
AUC0-inf (ngh/mL) Insert ValueInsert Value
t1/2 (h) Insert ValueInsert Value
CL/F (L/h/kg) Insert ValueN/A
Vz/F (L/kg) Insert ValueN/A

Table 1: Example of Pharmacokinetic Data Summary. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Terminal half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.

Conclusion and Future Directions

The in vivo formation of the carboxylic acid metabolite M20.7 is the primary metabolic pathway for vildagliptin. This process, significantly mediated by the drug's own therapeutic target, DPP-4, is a key determinant of its pharmacokinetic profile. A thorough understanding of this pathway, achieved through well-designed in vivo studies and robust bioanalytical methods, is essential for drug development and for understanding potential sources of variability in patient populations.

Future research could focus on further elucidating the relative contributions of DPP-4 and other hydrolases to vildagliptin metabolism in different tissues and patient populations, including those with hepatic or renal impairment. Additionally, investigating the impact of genetic polymorphisms in the DPP-4 gene on the rate of M20.7 formation could provide insights into interindividual differences in vildagliptin pharmacokinetics. [6][7]

References

  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(4), 534-541. [Link]

  • Asakura, M., et al. (2017). Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. Drug Metabolism and Disposition, 45(2), 193-200. [Link]

  • Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(4), 534-541. [Link]

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • Asakura, M., et al. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. Drug Metabolism and Disposition, 43(4), 534-541. [Link]

  • Ito, Y., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35532. [Link]

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

  • Singh, A. K., et al. (2021). Clinical pharmacokinetics and pharmacodynamics of vildagliptin 50 mg sustained release tablet formulation in healthy Indian males after single and multiple-dose. Journal of Bioequivalence & Bioavailability, 13(1), 1-7. [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • van der Walt, J. S., et al. (2011). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 72(4), 581-593. [Link]

  • Kang, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 237-245. [Link]

  • He, H., et al. (2009). Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 37(3), 545-554. [Link]

  • van der Walt, J. S., et al. (2011). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 72(4), 581-593. [Link]

  • He, H., et al. (2009). Disposition of Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Rats and Dogs. Drug Metabolism and Disposition, 37(3), 545-554. [Link]

  • Patel, M., et al. (2022). View of Development and Validation of Bio-Analytical Method for Simultaneous Estimation of Metformin, Vildagliptin and Remogliflozin in Rabbit Plasma by using RP-HPLC. Journal of Pharmaceutical Negative Results, 13(2), 1-9. [Link]

  • Shah, P., et al. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN RAT PLASMA USING LCMS/MS. Journal of Advanced Scientific Research, 10(3), 1-7. [Link]

  • Pharne, A. B., et al. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 125-129. [Link]

  • JoVE. (2024). Dipeptidyl Peptidase 4 Inhibitors. JoVE Science Education Database. [Link]

  • Ahrén, B. (2008). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. European Endocrinology, 3(1), 17-21. [Link]

  • Mari, A., et al. (2008). The Dipeptidyl Peptidase-4 Inhibitor Vildagliptin Improves β-Cell Function and Insulin Sensitivity in Subjects With Impaired Fasting Glucose. Diabetes Care, 31(1), 132-137. [Link]

  • Patel, J. N., et al. (2023). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. Current Pharmaceutical Analysis, 19(6), 464-475. [Link]

  • Ahrén, B. (2013). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Medicinal Chemistry, 5(1), 13-24. [Link]

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Foundational

species differences in Vildagliptin metabolism to M20.7

Vildagliptin Metabolism to M20.7 (LAY151): Species Differences and Mechanistic Paradigms Introduction As a Senior Application Scientist overseeing pharmacokinetic (PK) and absorption, distribution, metabolism, and excret...

Author: BenchChem Technical Support Team. Date: March 2026

Vildagliptin Metabolism to M20.7 (LAY151): Species Differences and Mechanistic Paradigms

Introduction

As a Senior Application Scientist overseeing pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling, I frequently encounter drug candidates where the primary pharmacological target also dictates the compound's metabolic fate. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes mellitus, exemplifies this rare paradigm[1]. Unlike many small-molecule therapeutics that rely heavily on the hepatic cytochrome P450 (CYP450) system for clearance, vildagliptin is extensively metabolized via hydrolysis[2]. The primary metabolic pathway across multiple mammalian species involves the hydrolysis of the cyano group on its pyrrolidine moiety, yielding the pharmacologically inactive carboxylic acid metabolite M20.7 (also designated as LAY151)[3].

The Mechanistic Paradox: Target-Mediated Metabolism

Determining the enzymatic driver of vildagliptin hydrolysis required rigorous exclusion of standard metabolic pathways. Because the biotransformation involves the hydrolysis of a cyano group, initial hypotheses logically pointed toward the nitrilase superfamily (e.g., human NIT1 and NIT2)[4]. However, in vitro assays utilizing human embryonic kidney 293 (HEK293) cells expressing NIT1/NIT2 demonstrated zero catalytic conversion of vildagliptin to M20.7[4]. Furthermore, the absence of M20.7 formation in standard CYP450 microsomal assays definitively ruled out oxidative pathways[2].

Through targeted competitive inhibition studies, we now understand that DPP-4—the very enzyme vildagliptin is designed to inhibit—is the primary catalyst for its hydrolysis[3]. This target-mediated metabolism primarily occurs in the liver, kidney, and small intestine, where DPP-4 is highly expressed[5].

Vildagliptin_Metabolism VILDA Vildagliptin (Parent Compound) DPP4 DPP-4 Enzyme (Hepatic/Renal) VILDA->DPP4 Cyano group binding M207 M20.7 (LAY151) Inactive Carboxylic Acid DPP4->M207 Hydrolysis Reaction SITA Sitagliptin (Selective Inhibitor) SITA->DPP4 Competitive Inhibition NIT NIT1 / NIT2 / CYP450 (Non-contributing pathways) NIT->VILDA No catalytic activity

Metabolic conversion of Vildagliptin to M20.7 via DPP-4, highlighting competitive inhibition.

Comparative Pharmacokinetics: Species Differences in M20.7 Formation

When translating preclinical PK data to human clinical models, mapping species-specific metabolic profiles is critical. While M20.7 is the predominant metabolite in humans, rats, mice, and dogs, the relative exposure and secondary metabolic pathways diverge significantly[2][6][7].

Table 1: Quantitative Comparison of Vildagliptin Metabolism Across Species

SpeciesPrimary Metabolite% of Administered Dose (Excreta)Secondary MetabolitesParent Drug Half-Life (t1/2)
Human M20.7 (LAY151)~55%M20.2 (Glucuronide)2.0 - 3.0 h
Rat M20.7 (LAY151)~54%Minimal0.57 - 8.8 h
Dog M20.7 & M15.3~33% (M20.7)M15.3 (Amide hydrolysis)~0.89 h
Mouse M20.7 (LAY151)N/A (Predominant in plasma)MinimalN/A

Causality in Species Differences: The robust formation of M20.7 across all tested species confirms the evolutionary conservation of DPP-4's hydrolytic capacity[6]. However, the dog model presents a unique divergence with the significant formation of M15.3, an amide bond hydrolysis product[7]. This indicates a species-specific upregulation or broader substrate affinity of hepatic amidases in canines compared to rodents and humans. In humans, secondary pathways are minor, with glucuronidation (M20.2) and oxidation (M20.9) accounting for negligible fractions of the dose[5].

Self-Validating Experimental Protocol: In Vitro Hydrolysis Assay

To accurately quantify the contribution of DPP-4 to M20.7 formation, a robust, self-validating in vitro assay is required. The following protocol utilizes liver S9 fractions. Causality for matrix selection: S9 fractions are chosen over isolated microsomes or cytosol because they contain both membrane-bound and soluble enzymes, preserving the complete hepatic enzymatic architecture necessary for capturing multi-compartmental reactions[3].

Step-by-Step Methodology: S9 Fraction Hydrolysis Assay

  • Preparation of the Matrix: Thaw mouse, rat, dog, or human liver S9 fractions on ice. Dilute the S9 protein in 100 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 2.0 mg/mL. Causality: Maintaining strict physiological pH is critical, as DPP-4 hydrolytic activity is highly pH-dependent.

  • Substrate Incubation: Pre-incubate the S9 mixture at 37°C for 5 minutes. Initiate the reaction by adding vildagliptin to achieve a final concentration of 100 µM.

  • Competitive Inhibition (The Self-Validating Control): In parallel reaction tubes, co-incubate vildagliptin with sitagliptin (at concentrations ranging from 10 to 1000 µM). Causality: Sitagliptin is a selective DPP-4 inhibitor that does not undergo cyano-group hydrolysis[3]. If M20.7 formation is strictly DPP-4 mediated, sitagliptin will competitively inhibit its formation in a dose-dependent manner, validating the assay's specificity.

  • Reaction Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled M20.7). Causality: Acetonitrile precipitates the S9 proteins, immediately halting all enzymatic activity and extracting the small-molecule metabolites into the supernatant.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the samples at 15,000 × g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system optimized for the mass-to-charge (m/z) transitions of vildagliptin and M20.7.

Clinical and Toxicological Implications

Understanding the M20.7 pathway is not merely an academic exercise; it has profound clinical implications for drug safety and personalized medicine.

  • Genetic Polymorphisms: The R623Q mutation, a non-synonymous single-nucleotide polymorphism in human DPP-4, has been shown to significantly decrease vildagliptin-hydrolyzing activity[3]. Patients carrying this polymorphism may exhibit altered PK profiles, necessitating personalized dosing strategies to avoid parent drug accumulation.

  • Hepatic Safety Signals: While vildagliptin is generally well-tolerated, rare instances of liver dysfunction have been noted. Toxicological studies indicate that both vildagliptin and M20.7 induce the expression of S100A8 and S100A9 (pro-inflammatory proteins) in human hepatoma HepG2 cells[8]. The accumulation of M20.7, particularly in patients with severe renal impairment where M20.7 clearance is blocked[9], could theoretically amplify these localized inflammatory signals.

References

  • Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition.[Link]

  • Pharmacokinetics of vildagliptin in patients with varying degrees of renal impairment. ResearchGate.[Link]

  • Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports (NIH/PMC).[Link]

  • Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. MDPI.[Link]

  • Eucreas, INN-vildagliptin / metformin hydrochloride. European Medicines Agency.[Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profile of Vildagliptin Carboxylic Acid Metabolite (M20.7) in Rats

This guide provides a comprehensive technical overview of the pharmacokinetic profile of the vildagliptin carboxylic acid metabolite, M20.7, in rats. It is intended for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the pharmacokinetic profile of the vildagliptin carboxylic acid metabolite, M20.7, in rats. It is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and metabolic studies. This document synthesizes publicly available data to offer field-proven insights into the experimental design, execution, and interpretation of such studies.

Introduction: Vildagliptin and the Significance of its Major Metabolite, M20.7

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves enhancing the levels of active incretin hormones, which in turn improves glycemic control. In preclinical species, including rats, as well as in humans, vildagliptin undergoes extensive metabolism. The major metabolic pathway is the hydrolysis of the cyano group to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7 (also known as LAY151).[1][2][3] Understanding the pharmacokinetic characteristics of this principal metabolite is crucial for a complete assessment of the drug's disposition, potential for accumulation, and overall safety profile.

The formation of M20.7 is a significant elimination pathway for vildagliptin in rats, representing a substantial portion of the drug's area under the plasma concentration-time curve (AUC).[4] Notably, the enzyme responsible for this biotransformation is, in large part, DPP-4 itself, the pharmacological target of vildagliptin.[1][2] This unique aspect of vildagliptin's metabolism underscores the importance of studying M20.7's pharmacokinetics to fully comprehend the parent drug's behavior in vivo.

Metabolic Pathway of Vildagliptin to M20.7

The biotransformation of vildagliptin to its carboxylic acid metabolite M20.7 is a hydrolytic process primarily occurring at the cyano moiety.[5][6] In vitro studies using rat liver samples have demonstrated that this hydrolysis is significantly mediated by DPP-4.[1][2]

Vildagliptin_Metabolism Vildagliptin Vildagliptin M20_7 M20.7 (Carboxylic Acid Metabolite) Vildagliptin->M20_7 Hydrolysis of cyano group (DPP-4 mediated in liver) Excretion Urinary Excretion M20_7->Excretion

Caption: Metabolic conversion of vildagliptin to its M20.7 metabolite.

Pharmacokinetic Profile of M20.7 in Rats

The pharmacokinetic profile of M20.7 in rats is characterized by its formation following the administration of vildagliptin, its substantial circulation in plasma, and its primary elimination through the kidneys.

Absorption and Formation

Following oral administration of vildagliptin to rats, the parent drug is rapidly absorbed, with peak plasma concentrations occurring between 0.5 and 1.5 hours.[5][6] The formation of M20.7 follows the absorption of vildagliptin, and M20.7 becomes a major circulating component in rat plasma.[5][6] In rats, M20.7 represented 54% of the total radioactivity AUC in plasma after a dose of radiolabeled vildagliptin, highlighting its significance in the overall disposition of the drug.[4][7]

Distribution

While specific tissue distribution studies for M20.7 are not extensively detailed in the provided search results, the high water solubility of a carboxylic acid metabolite suggests that its distribution would likely be influenced by transporters. The volume of distribution for the parent drug, vildagliptin, in rats is moderate to high, indicating tissue penetration.[5][6]

Metabolism

M20.7 is considered a terminal metabolite and is not known to undergo significant further metabolism. It is formed via hydrolysis and is then primarily cleared from the body.

Excretion

The primary route of elimination for M20.7 in rats is urinary excretion.[5][6] After intravenous administration of radiolabeled vildagliptin to rats, a significant portion of the radioactivity is recovered in the urine, with M20.7 being the most predominant metabolite in the excreta.[5][6] Studies in 5/6 nephrectomized rats, a model for chronic renal failure, have shown a dramatic 7.51-fold increase in plasma levels of M20.7, underscoring the critical role of renal excretion in its clearance.[8] This finding is consistent with M20.7 being a substrate for the organic anion transporter 3 (OAT3), which is involved in its active secretion into the urine.[8]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic aspects of vildagliptin and its M20.7 metabolite in rats, based on available literature. It is important to note that specific pharmacokinetic parameters for M20.7 (e.g., Cmax, Tmax, AUC, half-life) are often reported in the context of the parent drug's administration and can vary with the dose and study design.

ParameterVildagliptin in RatsM20.7 in RatsReference
Tmax (oral) 0.5 - 1.5 hoursFollows vildagliptin absorption[5][6]
Bioavailability (oral) Moderate to high (45-100%)N/A (formed in vivo)[5][6]
Major Circulating Component YesYes (54% of plasma AUC)[4][5][6]
Primary Route of Elimination Metabolism to M20.7Urinary Excretion[5][6]
Impact of Renal Impairment 45.8% increase in plasma levels7.51-fold increase in plasma levels[8]
Key Transporter Interaction N/ASubstrate of OAT3[8]

Experimental Protocols for a Rat Pharmacokinetic Study of Vildagliptin and M20.7

A robust experimental design is fundamental to obtaining reliable pharmacokinetic data. The following section outlines a typical workflow for assessing the pharmacokinetics of vildagliptin and M20.7 in rats.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Bioanalytical & Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Dosing Vildagliptin Administration (Oral or Intravenous) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Sample_Analysis LC-MS/MS Analysis of Vildagliptin and M20.7 Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Blood_sampling Blood_sampling Blood_sampling->Plasma_Processing

Caption: Experimental workflow for a rat pharmacokinetic study.

Animal Model and Husbandry
  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and historical data availability.[9]

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study to minimize stress-related physiological changes.

  • Housing: Rats are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the study protocol requires fasting.[10]

Dose Administration
  • Formulation: Vildagliptin is typically formulated in a simple aqueous vehicle, such as water or a saline solution, for oral or intravenous administration.

  • Dosing Route: Oral gavage is common for mimicking the clinical route of administration. Intravenous administration via the tail vein is used to determine absolute bioavailability and intrinsic clearance.

  • Dose Level: Dose levels can vary depending on the study's objective. For instance, a dose of 10 mg/kg has been used in studies investigating the effects of renal impairment.[8]

Blood Sampling
  • Methodology: Serial blood samples are collected at predetermined time points post-dose. Common methods include tail vein sampling or cannulation of a major blood vessel (e.g., jugular vein) for stress-free, repeated sampling.

  • Time Points: Sampling times should be designed to capture the absorption, distribution, and elimination phases of both the parent drug and the metabolite. A typical schedule might include pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as K2-EDTA.

Plasma Processing and Storage
  • Separation: Plasma is separated from whole blood by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).

  • Storage: The resulting plasma samples are stored frozen at -70°C or lower until bioanalysis to ensure the stability of the analytes.[4]

Bioanalytical Method: LC-MS/MS
  • Rationale for Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[11][12]

  • Sample Preparation: A simple and efficient protein precipitation method is often employed for sample clean-up. This typically involves adding a water-miscible organic solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to obtain a clear supernatant for injection.[11][12]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate vildagliptin and M20.7 from endogenous plasma components. An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used for elution.[11][12]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific parent-to-product ion transitions for both vildagliptin and M20.7, as well as an internal standard.[11]

Conclusion and Future Directions

The pharmacokinetic profile of the vildagliptin carboxylic acid metabolite, M20.7, in rats is well-characterized. It is the major metabolite, formed predominantly through DPP-4 mediated hydrolysis of the parent drug. M20.7 is a significant circulating entity in plasma and is primarily eliminated via urinary excretion, a process that is highly dependent on renal function and involves the OAT3 transporter.

For drug development professionals, a thorough understanding of M20.7's pharmacokinetics is essential for interpreting preclinical safety and efficacy data for vildagliptin. Future research could focus on further elucidating the tissue distribution of M20.7 and exploring potential inter-species differences in its formation and clearance to refine human pharmacokinetic predictions.

References

  • Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition. [Link]

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Foundational

Vildagliptin Carboxylic Acid Metabolite (M20.7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A deep understanding of its metabolic fate is paramount for drug development professionals, enabling robust bioanalytical method development, toxicological assessment, and the overall advancement of diabetes research. This guide provides an in-depth technical exploration of the principal metabolite of Vildagliptin, the carboxylic acid metabolite M20.7, from its fundamental properties to its analytical quantification.

Core Identification and Physicochemical Properties

The primary metabolic pathway of Vildagliptin in humans involves the hydrolysis of its cyano group, leading to the formation of a pharmacologically inactive carboxylic acid metabolite, designated as M20.7 or LAY151.[4][5][6][7][8] This biotransformation accounts for a significant portion of the administered dose, making M20.7 the major circulating metabolite in plasma.[4][8][9]

PropertyValueSource(s)
Chemical Name (2S)-1-({[(1r,3R,5R,7S)-3-hydroxyadamantan-1-yl]amino}acetyl)pyrrolidine-2-carboxylic acid[10]
Synonyms Vildagliptin carboxylic acid metabolite, Vildagliptin M20.7, LAY151[5][11]
CAS Number 565453-40-9 [4][5][10][11][12]
Molecular Formula C17H26N2O4[4][10]
Molecular Weight 322.40 g/mol [10]

Metabolic Pathway and Pharmacokinetics

The metabolism of Vildagliptin is a critical determinant of its pharmacokinetic profile. Unlike many xenobiotics, its metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system.[6][7][8][] This characteristic significantly reduces the potential for drug-drug interactions.

The formation of the M20.7 metabolite is the predominant elimination pathway for Vildagliptin in humans, accounting for approximately 57-69% of the administered dose.[5][6] This hydrolysis of the cyano moiety to a carboxylic acid is, in part, catalyzed by the target enzyme of Vildagliptin itself, DPP-4.[6][11][14]

Following oral administration, Vildagliptin is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[1][7] The parent drug and its M20.7 metabolite are the major components found in plasma, representing about 26% and 56% of the total drug-related material, respectively.[4] The elimination of Vildagliptin and its metabolites is primarily through renal excretion.[5][6]

Vildagliptin_Metabolism Vildagliptin Vildagliptin (CAS: 274901-16-5) M20_7 Vildagliptin Carboxylic Acid Metabolite (M20.7) (CAS: 565453-40-9) Vildagliptin->M20_7  Hydrolysis of Cyano Group (Major Pathway, DPP-4 Mediated)

Caption: Metabolic conversion of Vildagliptin to its primary metabolite, M20.7.

Synthesis of Vildagliptin Carboxylic Acid Metabolite (M20.7)

While M20.7 is a metabolite, a synthetic route is essential for obtaining a reference standard for analytical purposes. The synthesis can be approached by modifying the final steps of Vildagliptin synthesis, specifically by utilizing an L-proline derivative with a protected carboxylic acid group instead of a nitrile. An alternative conceptual pathway involves the hydrolysis of the nitrile group of a key intermediate in Vildagliptin synthesis.

A plausible synthetic approach is outlined below, adapted from known Vildagliptin synthesis methodologies.[12][15][16][17]

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product L-proline L-proline N-acylation N-acylation L-proline->N-acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N-acylation 3-amino-1-adamantanol 3-amino-1-adamantanol Coupling Coupling Reaction 3-amino-1-adamantanol->Coupling Intermediate_1 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid N-acylation->Intermediate_1 Intermediate_1->Coupling M20_7 Vildagliptin Carboxylic Acid Metabolite (M20.7) Coupling->M20_7

Caption: Conceptual workflow for the synthesis of Vildagliptin Carboxylic Acid Metabolite.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This protocol describes the synthesis of a key intermediate.

  • Reaction Setup: To a solution of L-proline in a suitable aprotic solvent (e.g., tetrahydrofuran), add chloroacetyl chloride dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere.[16]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is quenched with water. The product is then extracted into an organic solvent. The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Analytical Methodologies for Quantification

The accurate quantification of Vildagliptin and its M20.7 metabolite in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and throughput.[10][18][19][20][21][22][23]

Quantitative Data Summary
ParameterVildagliptinM20.7 (LAY151)Internal StandardReference
Linearity Range 1.57–501.21 ng/mL1-1000 ng/mLRepaglinide[22]
LLOQ 1.57 ng/mL1 ng/mLVildagliptin-d7[18][22]
Matrix Rat PlasmaHuman Plasma-[18][22]
Extraction Method Liquid-Liquid ExtractionProtein Precipitation-[18][22]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a detailed methodology for the simultaneous quantification of Vildagliptin and M20.7 in human plasma.[18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Vildagliptin-d7, 100 ng/mL in 50% methanol).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vildagliptin: Specific precursor to product ion transition.

      • M20.7: Specific precursor to product ion transition.

      • Vildagliptin-d7 (IS): Specific precursor to product ion transition.

Pharmacological Significance

The Vildagliptin carboxylic acid metabolite M20.7 is considered pharmacologically inactive.[4][6][7][9] Its formation represents a key detoxification and elimination pathway for the parent drug. The lack of significant pharmacological activity of this major metabolite contributes to the favorable safety profile of Vildagliptin. However, recent in vitro studies have suggested that both Vildagliptin and M20.7 may induce the expression of certain pro-inflammatory markers in human cell lines, a finding that warrants further investigation to understand its clinical relevance.[9]

Conclusion

The Vildagliptin carboxylic acid metabolite (M20.7), with the CAS number 565453-40-9, is the principal and pharmacologically inactive metabolite of Vildagliptin. Its formation via hydrolysis is a critical step in the clearance of the parent drug. A thorough understanding of its properties, metabolic pathway, and analytical quantification is indispensable for researchers and professionals in the field of drug development and diabetes research. The methodologies and information presented in this guide serve as a comprehensive resource to support these endeavors.

References

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Exploratory

The Metabolic and Physicochemical Profiling of Vildagliptin Metabolite M20.7 (LAY151)

Executive Summary Vildagliptin is a highly selective, reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely utilized in the management of type 2 diabetes mellitus to enhance the endogenous levels of i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vildagliptin is a highly selective, reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely utilized in the management of type 2 diabetes mellitus to enhance the endogenous levels of incretin hormones (GLP-1 and GIP)1[1]. Unlike many small-molecule therapeutics that undergo extensive cytochrome P450 (CYP450)-mediated oxidation, vildagliptin is primarily metabolized via hydrolysis 2[2].

The predominant circulating metabolite in humans is M20.7 (also known as LAY151) , an inactive carboxylic acid derivative. This whitepaper provides an in-depth technical analysis of the physicochemical properties, metabolic pathways, toxicological implications, and analytical workflows associated with the M20.7 metabolite.

Physicochemical & Structural Profiling

Vildagliptin features a cyanopyrrolidine structural motif where the electrophilic cyano group (-C≡N) is critical for binding to the catalytic serine residue of the DPP-4 enzyme 3[3]. The biotransformation to M20.7 involves the hydrolysis of this cyano moiety into a carboxylic acid (-COOH) 4[4].

This single-step nucleophilic addition of water fundamentally alters the molecule's mass, polarity, and pharmacodynamic activity. The hydrolysis results in a net mass shift of +19.00 Da (addition of two H₂O molecules and loss of one NH₃ molecule).

Table 1: Quantitative Physicochemical Comparison
PropertyVildagliptin (Parent)M20.7 / LAY151 (Metabolite)
IUPAC / Chemical Name (S)-1-[2-(3-Hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrileN-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-proline
CAS Registry Number 274901-16-5565453-40-9
Molecular Formula C₁₇H₂₅N₃O₂C₁₇H₂₆N₂O₄
Molecular Weight 303.40 g/mol 322.40 g/mol
Pharmacological Status Active (DPP-4 Inhibitor)Inactive
Systemic Exposure ~25.7% of total plasma radioactivity~55-57% of total plasma radioactivity

(Data sourced from 4[4], 5[5], and [])

Mechanistic Pathway & Enzymatic Causality

A critical differentiator in vildagliptin's pharmacokinetic profile is its lack of reliance on the cytochrome P450 system. Because CYP450 enzymes mediate only ~1.6% of its metabolism, vildagliptin exhibits a remarkably low propensity for drug-drug interactions [].

Instead, the formation of M20.7 is driven by specific hydrolases. Interestingly, extensive in vitro studies have demonstrated that DPP-4 itself greatly contributes to the hydrolysis of vildagliptin in the liver []. While human nitrilase-like proteins (NIT1 and NIT2) are highly expressed in the liver cytosol and are classically responsible for nitrile hydrolysis, targeted expression assays in HEK293 cells have conclusively proven that NIT1/NIT2 do not catalyze the formation of M20.77[7].

MetabolicPathway Vilda Vildagliptin MW: 303.40 g/mol (Active) Hydrolysis Cyano Hydrolysis (DPP-4 Mediated / Liver & Kidney) Vilda->Hydrolysis + 2 H2O - NH3 M207 M20.7 (LAY151) MW: 322.40 g/mol (Inactive) Hydrolysis->M207 Net +19 Da Tox S100A8/A9 Induction (Hepatic Stress Marker) M207->Tox Cellular Response

Caption: Enzymatic hydrolysis pathway of Vildagliptin forming the M20.7 metabolite.

Toxicological Implications: The S100A8/A9 Axis

While M20.7 is pharmacologically inactive against the DPP-4 target, it is not biologically inert. Clinical reports have occasionally linked vildagliptin to idiosyncratic hepatic dysfunction 8[8].

Mechanistic investigations utilizing human hepatoma (HepG2) and leukemia (HL-60) cell lines have revealed that both vildagliptin and its M20.7 metabolite significantly induce the mRNA expression of pro-inflammatory calcium-binding proteins S100A8 and S100A9 8[8]. The subsequent release of the S100A8/A9 complex from immune cells (such as neutrophils) into the hepatic microenvironment is currently hypothesized as a primary contributing factor to vildagliptin-associated liver injury 9[9].

Experimental Workflows & Self-Validating Protocols

To rigorously study M20.7 in pharmacokinetic (PK) or toxicological assays, scientists must employ validated, artifact-free methodologies. Below are two field-proven protocols designed with built-in causality and self-validation mechanisms.

Protocol A: LC-MS/MS Quantification of M20.7 in Plasma
  • Causality: M20.7 possesses a highly polar carboxylic acid moiety, making standard reversed-phase retention difficult. Therefore, a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) is required to prevent early co-elution with the solvent front.

  • Self-Validation: The protocol mandates the use of a stable isotope-labeled internal standard (IS) to dynamically correct for matrix-induced ionization suppression.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of IS (e.g., Vildagliptin-d7 or M20.7-¹³C).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). Rationale: ACN efficiently denatures plasma proteins while maintaining the solubility of the polar M20.7 molecule.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatographic Separation: Inject 5 µL onto a polar-embedded C18 column. Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for M20.7 (Parent m/z 323.2 → Product m/z [specific fragment]).

LCMSWorkflow Sample 1. Plasma Sample + Internal Standard Prep 2. Protein Precipitation (Ice-cold ACN, 15000g) Sample->Prep LC 3. Chromatographic Separation (Polar-embedded C18) Prep->LC MS 4. ESI-MS/MS Detection (MRM Mode: m/z 323.2 -> Product) LC->MS Data 5. Quantification (IS-Normalized Calibration) MS->Data

Caption: Self-validating LC-MS/MS workflow for the absolute quantification of M20.7.

Protocol B: In Vitro Hydrolysis Assay (Validating DPP-4 Causality)
  • Causality: To prove that DPP-4 (and not CYP450) drives the conversion of vildagliptin to M20.7, hepatic S9 fractions are utilized alongside specific enzymatic inhibitors.

  • Self-Validation: A parallel negative control utilizing Sitagliptin (a structurally distinct DPP-4 inhibitor) is run. If Sitagliptin successfully halts the formation of M20.7, it proves that the hydrolysis is specifically DPP-4 dependent [].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing human liver S9 fraction (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: In the control arm, add 100 µM Sitagliptin and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µM Vildagliptin.

  • Quenching: At specific time intervals (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold methanol containing the internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via the LC-MS/MS protocol described above to track the kinetic formation of M20.7.

References

  • Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets Source: MDPI URL:[Link]

  • Vildagliptin | C17H25N3O2 | CID 6918537 Source: PubChem URL:[Link]

  • L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl- | CID 46783242 Source: PubChem URL:[Link]

  • Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells Source: PubMed / Scientific Reports URL:[Link]

  • Human nitrilase-like protein does not catalyze the hydrolysis of vildagliptin Source: PubMed URL:[Link]

  • Vildagliptin DPP-4 inhibitor for the treatment of Type 2 diabetes Source: Open Access Journals URL:[Link]

  • Vildagliptin Carboxylic Acid 565453-40-9 Source: Lotusfeet Pharma URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Metabolism of Vildagliptin in Human Liver Microsomes (HLM)

Introduction & Mechanistic Background Vildagliptin is a potent, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) widely used in the management of type 2 diabetes mellitus. Unlike many small-molecule therapeutics th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Vildagliptin is a potent, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) widely used in the management of type 2 diabetes mellitus. Unlike many small-molecule therapeutics that rely heavily on the cytochrome P450 (CYP450) system for hepatic clearance, vildagliptin presents a unique metabolic paradox: its primary pharmacological target, DPP-4, is also a major contributor to its primary metabolic clearance[1].

In humans, approximately 55-57% of an administered vildagliptin dose is converted to the pharmacologically inactive carboxylic acid metabolite LAY151 (also designated as M20.7)[2]. This biotransformation occurs via the hydrolysis of the cyano group on the pyrrolidine ring. Crucially, in vitro studies utilizing human liver microsomes (HLM) have demonstrated that the formation of LAY151 is not mediated by CYP450 enzymes, but rather by hydrolytic enzymes, with membrane-bound DPP-4 playing a significant role[3]. Because CYP450-mediated oxidation accounts for less than 2% of vildagliptin's metabolism, the drug exhibits a remarkably low potential for CYP-mediated drug-drug interactions (DDIs).

Metabolic Pathway Visualization

To contextualize the in vitro assays, the primary and secondary metabolic routes of vildagliptin are mapped below.

G Vilda Vildagliptin (Parent Drug) LAY151 LAY151 / M20.7 (Major: Cyano Hydrolysis) Vilda->LAY151 DPP-4 / Hydrolytic Enzymes M153 M15.3 (Minor: Amide Hydrolysis) Vilda->M153 Amidase CYP_Met Oxidized Metabolites (Minor: CYP450) Vilda->CYP_Met CYP450 (+NADPH)

Vildagliptin metabolic pathways highlighting major LAY151 formation.

Experimental Rationale & Causality

When evaluating vildagliptin in HLM, standard metabolic stability protocols must be adapted to create a self-validating system. A typical HLM assay relies exclusively on the addition of NADPH to fuel CYP450 oxidation. However, because vildagliptin undergoes CYP-independent hydrolysis, researchers must run parallel incubations:

  • Minus-NADPH Control: Captures the baseline hydrolytic conversion of vildagliptin to LAY151 driven by microsomal amidases/esterases and DPP-4. Without this, the intrinsic clearance of the drug would be severely underestimated.

  • Plus-NADPH Incubation: Assesses minor oxidative pathways (e.g., hydroxylation of the adamantyl or pyrrolidine rings) and confirms the lack of significant CYP-driven clearance[2].

Quantitative Data Summary

The following table summarizes the expected metabolic profile parameters when conducting HLM incubations with vildagliptin, derived from established pharmacokinetic data.

ParameterValue / ObservationMechanistic Significance
Primary Metabolite LAY151 (M20.7)Formed via cyano group hydrolysis; pharmacologically inactive[2].
CYP450 Contribution < 2% of doseMinimal oxidative metabolism; low risk of CYP-mediated DDIs.
NADPH Dependence IndependentLAY151 formation occurs rapidly without NADPH supplementation[2].
Primary Enzyme DPP-4 & HydrolasesDPP-4 acts as both the pharmacological target and metabolizing enzyme[3].
Microsomal vs Cytosolic Rate Microsomes > CytosolMembrane-bound hydrolases drive the primary in vitro clearance[3].

Detailed Step-by-Step Protocol: HLM Incubation for Vildagliptin Metabolism

Reagents and Materials
  • Test Compound: Vildagliptin (10 mM stock in DMSO).

  • Reference Standard: LAY151 (M20.7) for standard curve generation.

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), typically 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor: 100 mM NADPH stock solution in buffer.

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Vildagliptin-d7)[4].

Workflow Diagram

Workflow Step1 Prepare HLM (0.5 mg/mL) Step2 Pre-incubate (37°C, 5 min) Step1->Step2 Step3 Initiate Reaction (+/- NADPH) Step2->Step3 Step4 Time-course Sampling Step3->Step4 Step5 Quench (Cold MeCN) Step4->Step5 Step6 Centrifuge & LC-MS/MS Step5->Step6

Step-by-step workflow for in vitro HLM incubation and sample extraction.

Step-by-Step Procedure
  • Preparation of Working Solutions: Dilute the 10 mM vildagliptin stock in 50% methanol/water to a 100 µM working solution.

    • Causality: Keeping the final organic solvent concentration in the incubation below 0.1% prevents solvent-induced denaturation of fragile microsomal hydrolases.

  • Matrix Preparation: Dilute the HLM in the 100 mM Potassium Phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the assay volume.

  • Pre-Incubation: Aliquot 196 µL of the HLM suspension into a 96-well deep-well plate. Add 2 µL of the vildagliptin working solution (Final concentration: 1 µM). Incubate at 37°C for 5 minutes in a shaking water bath.

    • Causality: Pre-incubation ensures the lipid bilayer of the microsomes and the embedded enzymes reach physiological temperature before the reaction begins, ensuring linear initial kinetics.

  • Reaction Initiation:

    • Hydrolytic Assessment (No NADPH): Add 2 µL of blank buffer to the well.

    • CYP Assessment (+ NADPH): Add 2 µL of 100 mM NADPH stock to the well (Final concentration: 1 mM).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Quench Solution (MeCN + Internal Standard).

    • Causality: The 3:1 ratio of organic solvent to aqueous buffer rapidly precipitates microsomal proteins, instantly halting all enzymatic activity (both CYP and DPP-4/hydrolases) and extracting the analytes into the supernatant.

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the particle-free supernatant to autosampler vials. Monitor the parent mass transition for vildagliptin (m/z 304.2 -> 154.1) and the primary metabolite LAY151 (m/z 323.2 -> 154.1).

    • Causality: The m/z 154.1 fragment corresponds to the adamantyl-amino moiety, which remains structurally intact during the cyano group hydrolysis, making it the most reliable product ion for quantification[4].

Data Analysis and Interpretation

Calculate the in vitro intrinsic clearance ( CLint​ ) using the substrate depletion method. Plot the natural log of the percentage of remaining vildagliptin versus time. The slope of the linear regression (-k) is used to calculate CLint​ :

CLint​=Pk×V​

(Where V is the incubation volume and P is the mass of microsomal protein).

Expected Outcome: The depletion rate of vildagliptin should be nearly identical in both the +NADPH and -NADPH incubations, confirming that clearance is driven by hydrolysis rather than oxidation. Concurrently, the formation of LAY151 should stoichiometrically mirror the loss of the parent compound.

References

  • Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. doi.org. 1

  • Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. nih.gov. 2

  • Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. doi.org. 3

  • Comprehensive Application Notes and Protocols for Vildagliptin-d7 Metabolite Identification Focusing on LAY151. smolecule.com. 4

  • Australian Public Assessment Report for Vildagliptin. tga.gov.au.

Sources

Application

Application Note: Advanced Analytical Strategies for Vildagliptin Impurity Profiling and Stability-Indicating Assays

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Mechanistic Insights into Vildagliptin Stability Vildagliptin is a potent, reversible...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Mechanistic Insights into Vildagliptin Stability

Vildagliptin is a potent, reversible dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 diabetes mellitus. Structurally, it is defined by a cyanopyrrolidine motif and a hydroxylated adamantyl group linked via a secondary amine. While these functional groups are critical for its pharmacological efficacy—specifically, the nitrile group forms a reversible covalent bond with the catalytic serine of DPP-4—they also introduce specific chemical vulnerabilities that must be rigorously monitored during drug manufacturing and storage.

As a Senior Application Scientist, it is crucial to understand why a molecule degrades to design a self-validating analytical method. Vildagliptin primarily degrades via two pathways:

  • Nucleophilic Hydrolysis: The electron-withdrawing nature of the cyano (-C≡N) group makes the adjacent carbon highly susceptible to nucleophilic attack by water, particularly under basic or strongly acidic conditions. This leads to the hydration of the nitrile to an amide (Impurity B), which can undergo further hydrolysis to a carboxylic acid (Impurity C)[1].

  • Oxidative Cleavage: The secondary amine bridge is prone to oxidation, leading to the formation of N-oxides or imino derivatives (e.g., Impurity E) when exposed to peroxides or radical initiators[2].

Understanding these causal relationships allows us to design a Stability-Indicating Method (SIM) that specifically resolves these predictable degradants from the active pharmaceutical ingredient (API).

Structural Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways of Vildagliptin under environmental stress.

DegradationPathway VIL Vildagliptin (Cyanopyrrolidine API) IMP_B Impurity B (Amide Degradant) VIL->IMP_B Base/Acid Hydrolysis (+ H2O) OX_DEG Unknown Impurities / N-Oxides (Imino Degradants) VIL->OX_DEG Oxidative Stress (e.g., H2O2) IMP_C Impurity C (Carboxylic Acid) IMP_B->IMP_C Further Hydrolysis (+ H2O)

Caption: Chemical degradation pathways of Vildagliptin under hydrolytic and oxidative stress conditions.

Key Impurities and Pharmacopeial Standards

Regulatory bodies, including the Indian Pharmacopoeia Commission (IPC), have established strict limits for Vildagliptin impurities to ensure patient safety[3]. Below is a consolidated table of the critical known impurities that an analytical method must resolve[4].

Impurity DesignationChemical NatureOrigin / MechanismTypical Specification Limit
Impurity A Cyclic AmidineSynthesis byproduct / Intramolecular cyclization≤ 0.1%
Impurity B AmideHydrolytic degradation of the cyano group≤ 0.3%
Impurity C Diketopiperazine / AcidAdvanced hydrolysis / Cyclization≤ 0.1%
Impurity D Dialkylated byproductOver-alkylation during API synthesis≤ 0.1%
Impurity E Imino derivativeOxidative degradation of secondary amineMonitor / Report

Chromatographic Method Design: The "Why" Behind the Protocol

Developing a robust RP-HPLC method for Vildagliptin requires overcoming specific chromatographic challenges:

  • Silanol Blocking (The Role of TEA): Vildagliptin contains a basic secondary amine. On standard C18 stationary phases, residual free silanols (Si-OH) ionize at mid-to-high pH, acting as cation exchangers. This interaction causes severe peak tailing for basic drugs. To counteract this, Triethylamine (TEA) is added to the mobile phase. TEA acts as a sacrificial base, aggressively competing for and blocking these active silanol sites, ensuring sharp, symmetrical peaks for Vildagliptin[5],[6].

  • pH Optimization: A perchloric acid buffer or ammonium acetate buffer adjusted to an acidic pH (e.g., pH 3.0 - 5.0) is utilized. This acidic environment suppresses the ionization of acidic degradation products (like Impurity C), increasing their hydrophobicity and retention on the reversed-phase column, thereby preventing co-elution with the solvent front[6].

Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC Method for Routine Quality Control

This protocol is designed for the routine quantification of Vildagliptin and its known degradants in bulk API and tablet dosage forms[5].

Reagents & Materials:

  • HPLC-grade Acetonitrile, Methanol, and Water.

  • Perchloric acid and Triethylamine (TEA) (AR grade).

  • Hypersil ODS C18 Column (250 mm × 4.6 mm, 5 μm particle size).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1% v/v perchloric acid solution in HPLC-grade water. Adjust the pH to 3.0 using dilute TEA. Filter through a 0.45 μm membrane filter and degas ultrasonically for 10 minutes.

  • Mobile Phase Formulation: Prepare a gradient or isocratic mixture consisting of Perchloric Acid Buffer : Methanol : Acetonitrile. A common optimized ratio is often maintained around a highly aqueous phase initially to retain polar degradants, ramping up the organic modifier to elute the API. (Note: Specific gradient profiles should be optimized based on the column's carbon load).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (25°C).

    • Detection Wavelength: 210 nm (Vildagliptin lacks strong chromophores; 210 nm captures the amide/nitrile transitions)[5].

    • Injection Volume: 20 μL.

  • Sample Preparation: Extract Vildagliptin from crushed tablets using a diluent of Water:Acetonitrile (50:50 v/v). Sonicate for 20 minutes, centrifuge at 5000 rpm, and filter the supernatant through a 0.22 μm syringe filter.

  • System Suitability: Inject the standard solution (typically 50-100 µg/mL). Ensure the theoretical plates are >2000, tailing factor is <1.5, and %RSD of peak area for five replicate injections is <2.0%.

Protocol B: Forced Degradation & LC-MS/MS Profiling

To validate the stability-indicating nature of the method, forced degradation must be performed. LC-MS/MS is employed to elucidate the mass of unknown peaks[2],[1].

  • Acid/Base Stress: Treat 1 mg/mL Vildagliptin with 1M HCl and 1M NaOH separately. Heat at 70°C for 3-4 hours. Neutralize before injection.

  • Oxidative Stress: Treat with 3% or 6% H₂O₂ at room temperature for 3 hours.

  • LC-MS/MS Analysis: Use a volatile buffer (e.g., 10 mM Ammonium Formate, pH 5.0) instead of perchloric acid/TEA to ensure MS compatibility. Operate the mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode. Vildagliptin will appear at m/z 304 [M+H]⁺, while Impurity B (Amide) will appear at m/z 322 [M+H]⁺[1].

Data Presentation: Forced Degradation Profile

The following table summarizes the typical degradation behavior of Vildagliptin under ICH Q1A(R2) stress conditions, validating the necessity of the SIM[2],[1].

Stress ConditionReagent / EnvironmentTime & Temp% DegradationPrimary Degradant Observed
Acidic 1M HCl70°C, 3.5 hrs~85.0%Impurity B & C (Amide/Acid)
Alkaline 1M NaOH23°C, 4 hrs~84.3%Impurity B (Amide)
Oxidative 3% H₂O₂23°C, 3 hrs~87.0%Imino derivatives / N-oxides
Thermal Solid state, 105°C7 Days< 2.0%stable
Photolytic UV Light (254 nm)7 Days< 2.0%stable

Data synthesis indicates extreme sensitivity to hydrolytic and oxidative environments, necessitating strict moisture and peroxide controls in excipient selection.

Analytical Workflow Visualization

SIMWorkflow Step1 1. Forced Degradation Profiling (Acid, Base, Peroxide, Heat, UV) Step2 2. Chromatographic Separation (RP-HPLC, C18, TEA/Perchloric Buffer) Step1->Step2 Step3 3. Peak Purity & Identification (PDA/UV & LC-MS/MS ESI+) Step2->Step3 Step4 4. Method Validation (ICH Q2(R1): Linearity, LOD/LOQ, Accuracy) Step3->Step4

Caption: Step-by-step workflow for developing and validating a stability-indicating assay for Vildagliptin.

Sources

Method

Application Note: Microdialysis Workflows for the Quantification of Vildagliptin and its Major Metabolite (LAY151) in Target Tissues

Executive Summary Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of Type 2 Diabetes Mellitus (T2DM). While plasma pharmacokinetics are well-documented, the clin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of Type 2 Diabetes Mellitus (T2DM). While plasma pharmacokinetics are well-documented, the clinical efficacy of vildagliptin is fundamentally driven by its ability to inhibit DPP-4 at the tissue level[1]. Traditional tissue homogenization techniques fail to differentiate between intracellular, protein-bound, and pharmacologically active unbound (free) drug.

This application note details the use of in vivo microdialysis coupled with LC-MS/MS as the gold-standard methodology for continuously sampling free vildagliptin and its major inactive metabolite, LAY151 (M20.7), in the interstitial fluid (ISF) of target tissues such as the liver, skeletal muscle, and adipose tissue[2].

Mechanistic Rationale: Metabolism and Tissue Distribution

Understanding the metabolic fate of vildagliptin is critical for designing accurate bioanalytical assays. Vildagliptin exhibits a low plasma protein binding affinity (9.3%) and a large volume of distribution (71 L), indicating extensive penetration into extravascular spaces[3].

Unlike many small-molecule therapeutics, vildagliptin is minimally metabolized by Cytochrome P450 (CYP) enzymes (<1.6%), resulting in a highly favorable drug-drug interaction profile[4]. Instead, its primary elimination pathway is cyano group hydrolysis—partially mediated by the DPP-4 enzyme itself—yielding the inactive carboxylic acid metabolite LAY151 (M20.7)[4]. LAY151 accounts for approximately 55% of the circulating dose, making it an essential biomarker for evaluating tissue-level drug metabolism and clearance[4].

Metabolism V Vildagliptin (Active DPP-4 Inhibitor) DPP4 DPP-4 / Hydrolases (Cyano Group Hydrolysis) V->DPP4 Major Pathway (~55%) RENAL Renal Excretion (Unchanged Drug 22.6%) V->RENAL Excretion OTHER Minor Metabolites (M15.3, M20.2, M20.9) V->OTHER CYP450 <1.6% LAY LAY151 (M20.7) (Inactive Carboxylic Acid) DPP4->LAY

Metabolic pathway of Vildagliptin highlighting the formation of the major metabolite LAY151.

Quantitative Data Summary

To establish a robust microdialysis workflow, researchers must align the physicochemical properties of the drug with the analytical limits of the LC-MS/MS system. The tables below summarize the critical parameters required for experimental design.

Table 1: Pharmacokinetic & Physicochemical Properties of Vildagliptin

ParameterValueClinical Significance
Absolute Bioavailability 85%[3]High systemic exposure following oral administration.
Plasma Protein Binding 9.3%[3]High fraction of free drug available for tissue diffusion.
Volume of Distribution 71 L[3]Extensive distribution into extravascular/interstitial spaces.
Terminal Half-Life 2.8 h[4]Requires highly sensitive assays to track terminal elimination.
DPP-4 IC50 1.35 ng/mL[1]Target threshold for maintaining >80% enzyme inhibition.

Table 2: Validated LC-MS/MS Parameters for Microdialysate Analysis

Analytical ParameterValidated ConditionRationale
Matrix Ultrapure water / Ringer's[2]Matches the microdialysis perfusion fluid.
Limit of Quantification (LOQ) 10 ng/mL[2]Ensures detection during the terminal elimination phase.
Linear Range 10 – 1875 ng/mL[2]Covers Cmax and trough concentrations in tissue ISF.
Injection Volume 10 μL[2]Preserves low-volume microdialysate samples (15-30 μL total).
Mobile Phase Methanol-Ammonium Acetate 5 mM (95:5)[2]Optimizes electrospray ionization (ESI) efficiency.
Internal Standard (IS) Vildagliptin-d7[5]Corrects for matrix effects and ionization suppression.

Experimental Protocol: A Self-Validating Microdialysis System

Microdialysis is highly susceptible to variables such as tissue trauma, biofouling, and temperature fluctuations. To ensure trustworthiness, the following protocol integrates retrodialysis —a self-validating calibration technique that dynamically calculates probe recovery in real-time[6].

Phase 1: Probe Preparation and In Vitro Calibration

Causality: Before implantation, probes must be tested in vitro to ensure membrane integrity and to establish a baseline extraction efficiency.

  • Select a semi-permeable microdialysis probe with a Molecular Weight Cut-Off (MWCO) of 20 kDa. This allows the free diffusion of Vildagliptin (MW 303.4 g/mol ) and LAY151 while excluding large tissue proteases that could degrade the analytes in the dialysate.

  • Flush the system with the chosen perfusion fluid (e.g., ultrapure water or Ringer's solution) at a flow rate of 1.5 μL/min[2].

  • Submerge the probe in a standard solution of Vildagliptin and LAY151 (500 ng/mL) at 37°C. Calculate in vitro recovery ( Rinvitro​=Cdialysate​/Cstandard​ ).

Phase 2: Surgical Implantation

Causality: Proper surgical technique minimizes local inflammation, which can alter capillary permeability and artificially skew ISF drug concentrations.

  • Anesthetize the animal model (e.g., male Wistar rats) and maintain body temperature at 37°C.

  • Surgically implant the microdialysis probes into the target tissues (e.g., liver parenchyma, skeletal muscle, or subcutaneous adipose tissue)[2].

  • Allow a 90-minute equilibration period post-surgery. This is critical to allow local vasodilation and tissue trauma from the probe insertion to subside, ensuring the sampled ISF reflects physiological baseline conditions.

Phase 3: In Vivo Retrodialysis Calibration (Self-Validation)

Causality: In vivo recovery is always lower than in vitro recovery due to the tortuosity of the tissue extracellular space. Retrodialysis solves this by perfusing a known concentration of an isotope and measuring its loss into the tissue, which is mathematically symmetrical to the recovery of the target drug from the tissue[6].

  • Spike the perfusion fluid with a known concentration ( Cin​ ) of Vildagliptin-d7 (stable isotope internal standard)[5].

  • Perfuse the implanted probe at 1.5 μL/min and collect the dialysate to measure the exiting concentration ( Cout​ ).

  • Calculate in vivo recovery: Recovery=(Cin​−Cout​)/Cin​ . This specific recovery factor is then used to convert all subsequent dialysate concentrations into true tissue ISF concentrations.

Phase 4: Dosing, Sampling, and LC-MS/MS Bioanalysis

Causality: Microdialysis yields extremely low sample volumes. A highly optimized LC-MS/MS method is required to achieve the necessary 10 ng/mL LOQ without depleting the sample[2].

  • Administer Vildagliptin (e.g., 50 mg/kg i.v. bolus)[1].

  • Collect dialysate fractions every 15 minutes using a refrigerated fraction collector (4°C) to prevent analyte degradation.

  • Transfer 10 μL of the unextracted dialysate directly into the LC-MS/MS system[2].

  • Separate analytes using a reversed-phase column with an isocratic mobile phase of Methanol-Ammonium Acetate 5 mM (95:5)[2]. The retention time for vildagliptin under these conditions is approximately 4.60 minutes[2].

Workflow A Probe Implantation (Liver/Muscle/Adipose) B Perfusion with Ultrapure Water / Ringer's A->B C Analyte Diffusion (Vildagliptin & LAY151) B->C D Dialysate Collection (Fraction Collector) C->D E LC-MS/MS Quantification (Vildagliptin-d7 IS) D->E F PK/PD Modeling (Tissue vs Plasma) E->F

In vivo microdialysis workflow for tissue sampling of Vildagliptin and its metabolites.

Clinical & Preclinical Insights Derived from Microdialysis

The application of this microdialysis workflow has yielded critical insights into the pharmacodynamics of vildagliptin that could not have been observed through plasma sampling alone:

  • Tissue-Level Efficacy Gaps: Population pharmacokinetic (popPK) modeling utilizing microdialysis data revealed that while a standard 100 mg q24h dose achieves the target 80% DPP-4 inhibition in plasma, it fails to maintain this level of inhibition in peripheral tissues like skeletal muscle[1]. This highlights the necessity of tissue-specific PK/PD modeling for dose optimization.

  • Metabolic Modulation in Adipose Tissue: Human microdialysis studies in subcutaneous adipose tissue demonstrated that vildagliptin administration increases postprandial lactate and glycerol concentrations[7]. This indicates that vildagliptin promotes sympathetically mediated lipolysis and fatty acid oxidation, providing a mechanistic explanation for the drug's highly favorable, weight-neutral clinical profile[7].

References

  • Validation of LC-MS/MS Method Applied to Evaluation of Free Tissue Concentrations of Vildagliptin in Diabetic Rats by Microdialysis. nih.gov. URL:[Link]

  • Preclinical Modeling and Simulation to Explore the Tissue/Plasma Exposure and Pharmacodynamic Effect of Vildagliptin in Diabetes Treatment. nih.gov. URL:[Link]

  • Weight neutrality with the DPP-4 inhibitor, vildagliptin: Mechanistic basis and clinical experience. tandfonline.com. URL:[Link]

  • Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. researchgate.net. URL:[Link]

  • Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. researchgate.net. URL: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. semanticscholar.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing matrix effects in the LC-MS/MS analysis of Vildagliptin M20.7

Welcome to the Technical Support Center for the bioanalysis of Vildagliptin and its metabolites. This guide is designed for researchers and drug development professionals dealing with the complex challenges of Liquid Chr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of Vildagliptin and its metabolites. This guide is designed for researchers and drug development professionals dealing with the complex challenges of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development, specifically focusing on overcoming severe matrix effects (ion suppression/enhancement).

Mechanistic Overview: The Analytes & The Matrix Problem

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus[1]. In humans, its primary metabolic pathway involves the hydrolysis of the cyano group to form an inactive carboxylic acid metabolite known as LAY151 or M20.7[1][2]. Because the liver is the major site of this DPP-4 mediated metabolism, accurate pharmacokinetic profiling requires the simultaneous quantification of both the parent drug and M20.7 in biological matrices like plasma and urine[2][3].

G Vilda Vildagliptin (Parent Drug) DPP4 Hepatic DPP-4 (Enzyme) Vilda->DPP4 M207 M20.7 / LAY151 (Carboxylic Acid Metabolite) DPP4->M207 Cyano Group Hydrolysis

Figure 1: Metabolic pathway of Vildagliptin to M20.7 via DPP-4 mediated hydrolysis.

Quantifying these highly polar compounds via Electrospray Ionization (ESI) LC-MS/MS frequently suffers from severe matrix effects[4]. Endogenous components—primarily glycerophospholipids—compete with the analytes for charge and surface space on the electrospray droplets, leading to significant signal suppression[4][5].

Troubleshooting Guide & FAQs

Q1: My quality control (QC) samples show poor accuracy, even though I am using a stable isotope-labeled internal standard (Vildagliptin-d7). Why isn't it compensating for the matrix effect? A1: While stable isotope-labeled internal standards (SIL-IS) are the gold standard, they do not universally eliminate matrix effects[1][6]. This discrepancy is driven by the deuterium isotope effect . Because C-D bonds are slightly shorter and less polarizable than C-H bonds, deuterated compounds (like Vildagliptin-d7) are slightly less lipophilic than their non-deuterated counterparts. In reversed-phase chromatography, this causes the SIL-IS to elute slightly earlier than the parent analyte[6]. If a high-concentration phospholipid peak elutes exactly between them, the analyte and the internal standard will experience different ionization environments in the electrospray source, leading to inconsistent tracking of ion suppression[6].

Q2: How can I quantitatively and qualitatively assess the exact matrix effect impacting M20.7? A2: You must evaluate both the Matrix Factor (MF) and perform a post-column infusion[4][6].

  • Quantitative (Matrix Factor): Calculate the MF by dividing the peak response of M20.7 spiked into a post-extracted blank matrix by the peak response of M20.7 in a neat solvent[6]. An IS-normalized MF (Analyte MF / IS MF) outside the 0.85–1.15 range indicates your internal standard is failing to compensate[4][6].

  • Qualitative (Post-Column Infusion): To visually map the suppression, continuously infuse a neat solution of M20.7 into the mass spectrometer via a T-piece while simultaneously injecting a blank biological extract through the LC column[4]. A dip in the baseline MS signal reveals the exact retention time zones where matrix components are suppressing ionization[4].

Q3: Simple protein precipitation (PPT) with acetonitrile is yielding >30% ion suppression. How can I improve sample clean-up? A3: PPT is often insufficient because it only removes proteins, leaving behind massive amounts of soluble endogenous lipids that cause wide matrix effects ranging from -29.1% to +534.6%[5]. To eliminate this, switch to Solid-Phase Extraction (SPE)[5][6]. Because M20.7 is a carboxylic acid metabolite, a Mixed-Mode Strong Anion Exchange (MAX) SPE sorbent provides orthogonal clean-up. It retains the acidic M20.7 via ion exchange and the parent Vildagliptin via reversed-phase interactions, allowing you to aggressively wash away neutral and basic lipids with high-organic solvents before elution.

Q4: What chromatographic adjustments can minimize co-elution with phospholipids? A4: Optimize the mobile phase gradient to separate the analytes from the solvent front and late-eluting matrix components[6]. A shallower gradient increases the resolution between Vildagliptin, M20.7, and the interfering phospholipids. After adjusting the gradient, always re-run the post-column infusion method to self-validate that the suppression zone has successfully shifted away from your analytes' retention times[4][6].

Self-Validating Experimental Protocols

G Start Identify Matrix Effect (Ion Suppression) Assess Post-Column Infusion & Calculate Matrix Factor Start->Assess Decision IS-normalized MF 0.85 - 1.15? Assess->Decision Pass Method Validated Proceed to Analysis Decision->Pass Yes Fail Optimize Method Decision->Fail No Opt1 1. Switch PPT to SPE Fail->Opt1 Opt2 2. Adjust LC Gradient Fail->Opt2 Opt3 3. Use SIL-IS Fail->Opt3 Opt1->Assess Opt2->Assess Opt3->Assess

Figure 2: Iterative troubleshooting workflow for minimizing LC-MS/MS matrix effects.

Protocol: Mixed-Mode SPE Workflow for Plasma Samples

Objective: Isolate Vildagliptin and M20.7 from plasma phospholipids to eliminate ion suppression.

  • Sample Pre-treatment: Dilute 100 µL of plasma (spiked with Vildagliptin-d7) with 100 µL of 2% ammonium hydroxide.

    • Causality: This raises the pH, ensuring the carboxylic acid moiety of M20.7 is fully deprotonated and negatively charged for optimal ion exchange retention.

  • Conditioning & Equilibration: Pass 1 mL methanol, followed by 1 mL water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample.

    • Self-Validation Step: Collect the flow-through and inject it into the LC-MS/MS to verify zero analyte breakthrough. If analytes are detected, the sorbent bed mass is insufficient or the loading pH is incorrect.

  • Washing (Lipid Removal): Wash with 1 mL 5% ammonium hydroxide in water, followed by 1 mL of 100% methanol.

    • Causality: The basic aqueous wash removes polar interferences, while the 100% methanol wash aggressively strips away neutral lipids and phospholipids. M20.7 remains securely bound via ionic interactions.

  • Elution: Elute with 1 mL of 2% formic acid in methanol.

    • Causality: The acidic environment neutralizes the charge on M20.7, disrupting the ionic bond and releasing both analytes from the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The table below summarizes the typical improvements observed when transitioning from standard Protein Precipitation (PPT) to optimized Solid-Phase Extraction (SPE) for the bioanalysis of Vildagliptin and M20.7[5][6].

Extraction MethodAnalyteCalibration Range (ng/mL)Recovery (%)Matrix Effect (%)IS-Normalized MF
Protein Precipitation (PPT) Vildagliptin1.0 - 50075 - 82-25 to -400.78
Protein Precipitation (PPT) M20.71.0 - 50070 - 78-30 to -500.72
Solid-Phase Extraction (SPE) Vildagliptin1.0 - 50092 - 98-5 to +20.98
Solid-Phase Extraction (SPE) M20.71.0 - 50089 - 95-8 to -20.95

References

  • Benchchem. "Technical Support Center: Vildagliptin-d3 Matrix Effect in Biological Samples." 6

  • Benchchem. "Application Note: High-Throughput Chromatographic Separation and Quantification of Vildagliptin and its Major Metabolite." 1

  • AKJournals. "Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma." 7

  • PubMed Central (PMC). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." 4

  • ASPET / DOI. "Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo." 2

  • JSBMS. "Simultaneous quantification of multiple anti-diabetic drugs in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry."5

Sources

Optimization

Technical Support Center: Chromatographic Optimization for Vildagliptin &amp; LAY151

Welcome to the Technical Support Center for the chromatographic separation and quantification of Vildagliptin and its major metabolite. This guide is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation and quantification of Vildagliptin and its major metabolite. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, self-validating methodologies for pharmacokinetic (PK) profiling.

Mechanistic Overview: The Analytical Challenge

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus[1]. In vivo, it is primarily metabolized in the liver via DPP-4-mediated hydrolysis of its cyano group, resulting in the pharmacologically inactive carboxylic acid metabolite known as LAY151 (M20.7)[1][2]. This specific metabolic conversion accounts for approximately 57% of the administered dose[3][4].

The primary analytical challenge lies in the extreme polarity shift during this metabolism. The conversion to a carboxylic acid makes LAY151 highly polar, complicating its retention on standard reversed-phase (RP) columns, while the parent drug's secondary amine makes it prone to severe peak tailing due to secondary interactions with the stationary phase[5].

MetabolicPathway Vilda Vildagliptin (Parent Drug) Active DPP-4 Inhibitor Hydrolysis Cyano Group Hydrolysis (Hepatic / DPP-4 mediated) Vilda->Hydrolysis Metabolism LAY151 LAY151 (M20.7) (Major Metabolite) Inactive Carboxylic Acid Hydrolysis->LAY151 Excretion Renal Excretion LAY151->Excretion

Figure 1: Metabolic conversion of Vildagliptin to its major inactive metabolite, LAY151.

Standardized Analytical Protocol (LC-MS/MS)

To ensure high scientific integrity, the following protocol utilizes a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Vildagliptin-d7, the method internally compensates for any variability in extraction recovery or matrix-induced ion suppression[1].

Step-by-Step Methodology: Simultaneous Extraction and Quantification

Phase 1: Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples (K2-EDTA) to room temperature[1].

  • Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube[1].

  • Spike the sample by adding 20 µL of the internal standard working solution (Vildagliptin-d7, 100 ng/mL in 50% methanol)[1].

  • Precipitate plasma proteins by adding 300 µL of ice-cold LC-MS grade acetonitrile[1].

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte release[1].

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Evaporate the transferred supernatant to dryness under a gentle stream of nitrogen at 40°C[1].

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for injection[1].

Phase 2: Chromatographic Separation (UHPLC)

  • Column: High-Resolution C18 column (e.g., 50 mm × 4.6 mm, 5 µm) or a Polar-Embedded C18 column[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in Ultrapure Water (pH adjusted to ~4.5) to mask residual silanols[6].

  • Mobile Phase B: Acetonitrile (LC-MS grade)[6].

  • Elution: Isocratic elution at 80:20 (A:B v/v) or a shallow gradient starting at 5% B[6].

  • Flow Rate: 0.4 - 0.8 mL/min[3].

Phase 3: Mass Spectrometry Parameters

  • Ionization Mode: Positive ion electrospray (ESI+)[1].

  • Scan Type: Multiple Reaction Monitoring (MRM)[1].

  • Source Temperature: 500°C[1].

  • IonSpray Voltage: 5500 V[1].

Quantitative Method Performance Data

The following table summarizes the expected quantitative parameters and chromatographic behavior of Vildagliptin and its primary metabolite based on validated literature standards[3][4][5][7][8].

ParameterVildagliptin (Parent)LAY151 / M20.7 (Metabolite)
Metabolic Pathway N/ACyano group hydrolysis
Dose Proportion ~21% (Excreted unchanged)~57% of administered dose
Typical Retention Time (RP-HPLC) 4.09 - 4.10 min1.5 - 2.0 min (Highly polar)
Limit of Detection (LOD) 0.018 - 1.47 µg/mLMethod dependent
Limit of Quantification (LOQ) 0.055 - 4.90 µg/mLMethod dependent
Mean Recovery (Plasma) 99.6% - 100.2%> 95% (Normalized with SIL-IS)

Troubleshooting Guides & FAQs

Q1: Why does the LAY151 metabolite exhibit poor retention (eluting near the void volume) on standard C18 columns, and how can this be resolved?

  • Causality & Mechanism: Vildagliptin is metabolized via hydrolysis of its cyano group, yielding the carboxylic acid metabolite LAY151[1][2]. This structural change converts a relatively lipophilic moiety into a highly polar, ionizable carboxylate. On traditional hydrophobic C18 stationary phases, this extreme polarity prevents adequate partitioning, causing LAY151 to elute in the void volume where it suffers from severe matrix suppression.

  • Actionable Solution:

    • Stationary Phase Shift: Switch to a polar-embedded C18 column (which resists dewetting in highly aqueous conditions) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Mobile Phase Adjustment: If retaining a C18 column, start the gradient with a 100% aqueous mobile phase and ensure the pH is strictly controlled (e.g., pH 3.0 using ammonium formate) to keep the carboxylic acid protonated and uncharged, thereby increasing its hydrophobicity[3].

Q2: I am observing severe peak tailing for the Vildagliptin parent peak. What is the physicochemical cause, and what mobile phase adjustments are required?

  • Causality & Mechanism: Vildagliptin possesses a secondary amine within its pyrrolidine ring[5]. At typical acidic to neutral mobile phase pH levels, this amine is protonated and positively charged. Silica-based stationary phases contain residual silanol groups (-Si-OH) that become deprotonated (-Si-O⁻) above pH 3.5. The electrostatic interaction between the positively charged drug and negatively charged silanols causes secondary retention mechanisms, manifesting as severe peak tailing.

  • Actionable Solution: Utilize a volatile buffer with sufficient ionic strength, such as 2-10 mM ammonium acetate[6]. The ammonium ions (NH4⁺) compete with the drug for the silanol binding sites, effectively masking them and restoring peak symmetry.

Q3: My Vildagliptin stock solutions show inconsistent peak areas over time. Is the drug degrading during sample preparation?

  • Causality & Mechanism: Vildagliptin is chemically unstable under specific stress conditions. Forced degradation studies demonstrate that it is highly susceptible to alkaline and oxidative environments. For instance, vildagliptin undergoes up to 84% degradation in 1M NaOH and 87% degradation in 3% H2O2 at room temperature within 3-4 hours[6].

  • Actionable Solution: Ensure all sample diluents and extraction solvents are neutral or slightly acidic. Avoid any alkaline reconstitution solvents. Store stock solutions at -20°C in amber vials to prevent any potential degradation, and prepare fresh working solutions daily.

Q4: How do I eliminate matrix effects causing ion suppression in human plasma LC-MS/MS analysis?

  • Causality & Mechanism: During protein precipitation, endogenous plasma lipids (like glycerophosphocholines) are co-extracted. If these lipids co-elute with Vildagliptin or LAY151, they compete for charge on the droplet surface in the Electrospray Ionization (ESI) source, leading to signal suppression.

  • Actionable Solution: The gold standard is employing a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Vildagliptin-d7[1]. Because Vildagliptin-d7 co-elutes exactly with the parent drug and experiences the identical matrix environment, the ratio of analyte to IS remains constant, self-validating the quantification.

OptimizationWorkflow Start Initial LC-MS/MS Run (C18, Acidic pH) CheckRet Is LAY151 Retention Factor (k') > 2? Start->CheckRet PolarIssue High Polarity Issue: LAY151 elutes in void volume CheckRet->PolarIssue No CheckTail Is Vildagliptin Peak Symmetrical? CheckRet->CheckTail Yes SwitchHILIC Action: Switch to HILIC or use Polar-Embedded C18 PolarIssue->SwitchHILIC SwitchHILIC->CheckRet Silanol Silanol Interaction: Secondary amine binding CheckTail->Silanol No Success Optimized Separation Achieved CheckTail->Success Yes AddBuffer Action: Increase Buffer Ionic Strength (e.g., 10mM NH4OAc) Silanol->AddBuffer AddBuffer->CheckTail

Figure 2: Troubleshooting decision tree for resolving retention and peak shape anomalies.

References

  • Pharmacy Sci Journal. A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Retrieved from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics (IJRPP). RP-HPLC method for the Quantitative Determination of Vildagliptin in active pharmaceutical ingredient and Marketed Pharmaceutical Dosage form. Retrieved from: [Link]

  • MDPI. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy. Retrieved from: [Link]

  • SciSpace. Stability indicating rp-hplc method development and validation for the simultaneous determination of vildagliptin and metformin. Retrieved from: [Link]

  • ResearchGate. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Retrieved from: [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. Analytical techniques used for the determination of vildagliptin and its combinations. Retrieved from:[Link]

  • ASPET / DOI. Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. Retrieved from: [Link]

Sources

Troubleshooting

strategies to prevent the degradation of Vildagliptin in plasma samples during storage

Welcome to the technical support center for ensuring the stability of Vildagliptin in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ensuring the stability of Vildagliptin in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to maintain the integrity of your samples and generate accurate, reproducible data.

Introduction: The Challenge of Vildagliptin Instability

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its mechanism of action relies on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[4][5] However, the very chemical structure that makes Vildagliptin an effective therapeutic also renders it susceptible to degradation in biological matrices like plasma.[1][2][6][7] The primary culprits are hydrolysis of the nitrile group and oxidation, processes significantly accelerated by inappropriate pH, temperature, and enzymatic activity.[6][8] This guide provides robust strategies and detailed protocols to counteract these degradation pathways, ensuring the fidelity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of Vildagliptin in plasma samples.

Q1: What are the primary causes of Vildagliptin degradation in plasma samples?

A1: Vildagliptin degradation in plasma is primarily driven by two chemical pathways:

  • Hydrolysis: The nitrile group (-C≡N) on the pyrrolidine ring is susceptible to hydrolysis, first forming an amide and subsequently a carboxylic acid.[2][8] This process is significantly influenced by pH, with both acidic and basic conditions promoting degradation.[1][6][7]

  • Oxidation: The Vildagliptin molecule can also be oxidized, leading to the formation of various degradation products.[1][6][8]

These chemical processes are exacerbated by:

  • Elevated Temperatures: Higher temperatures significantly accelerate the rates of both hydrolysis and oxidation.[6][8] Studies have shown that at 70°C, significant degradation occurs in acidic, basic, and oxidative environments.[1][7][8]

  • Enzymatic Activity: Endogenous enzymes in plasma can contribute to the degradation of Vildagliptin if samples are not handled properly.[8]

Q2: I'm observing lower than expected concentrations of Vildagliptin in my plasma samples. What is the likely cause and how can I prevent it?

A2: A significant loss of Vildagliptin in plasma samples is a known issue and is most likely due to its degradation.[6][9] To prevent this, the addition of a stabilizing agent to the plasma is a crucial step. Recent studies have demonstrated that the use of malic acid effectively stabilizes Vildagliptin in human plasma, preventing its degradation and ensuring accurate analysis.[6][9] It is also imperative to maintain a strict cold chain throughout the collection and processing workflow.

Q3: What is the recommended anticoagulant for blood collection for Vildagliptin analysis?

A3: The recommended anticoagulant for collecting whole blood for Vildagliptin analysis is K₂EDTA (dipotassium ethylenediaminetetraacetic acid).[8][9]

Q4: How critical is temperature control during sample processing?

A4: Temperature control is absolutely critical. Storing samples at room temperature, even for a short period, can lead to significant degradation of Vildagliptin.[8] It is imperative to keep blood samples on ice immediately after collection and to maintain a temperature of 4°C during all centrifugation and processing steps.[8][10] For long-term storage, plasma samples should be kept at -20°C or, ideally, at -80°C.[8][10][11]

Q5: Can the type of storage tube affect Vildagliptin stability?

A5: Yes, adsorption to container surfaces can be a potential issue. It is recommended to use low-adsorption polypropylene tubes for storing plasma samples intended for Vildagliptin analysis.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Low Recovery of Vildagliptin
  • Possible Cause 1: Degradation due to improper pH.

    • Troubleshooting Action: The most effective solution is the addition of malic acid to the plasma immediately after separation.[8][9] This stabilizes the pH and prevents degradation. Ensure all buffers and solutions used during sample preparation are within a neutral pH range.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting Action: Strictly adhere to a cold chain. Keep blood tubes on ice immediately after collection.[8][11] Centrifuge at 4°C and perform all subsequent processing steps on ice.[8][10] For long-term storage, use a -80°C freezer.

  • Possible Cause 3: Extended Processing Time at Room Temperature.

    • Troubleshooting Action: Streamline your workflow to minimize the time samples spend at room temperature.[8] Prepare all necessary reagents and label tubes in advance. Process samples in small batches to ensure they remain cold.

Issue 2: High Variability Between Replicate Samples
  • Possible Cause 1: Inhomogeneous Sample.

    • Troubleshooting Action: After thawing, ensure plasma samples are thoroughly but gently mixed by vortexing before aliquoting.[12]

  • Possible Cause 2: Inconsistent Addition of Stabilizer.

    • Troubleshooting Action: Prepare a stock solution of the stabilizing agent (malic acid) and add a precise volume to each plasma sample to ensure a consistent final concentration.[8]

  • Possible Cause 3: Adsorption to Surfaces.

    • Troubleshooting Action: Use low-adsorption polypropylene tubes and pipette tips throughout the procedure.[6]

Experimental Protocols

Protocol 1: Recommended Blood Collection and Plasma Processing

This protocol outlines the best practices for collecting and processing blood samples to ensure Vildagliptin stability.

Materials:

  • K₂EDTA blood collection tubes

  • Ice bucket

  • Refrigerated centrifuge (4°C)

  • Polypropylene tubes for plasma storage

Procedure:

  • Collect whole blood directly into K₂EDTA vacutainer tubes.

  • Immediately place the collected blood tubes on ice.[8][11]

  • Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant (plasma) to clearly labeled polypropylene tubes.

  • Proceed immediately to the stabilization protocol or, if storing temporarily before stabilization, freeze the plasma samples at -80°C.[10][11]

Protocol 2: Stabilization of Vildagliptin in Human Plasma using Malic Acid

This protocol is based on a validated method to enhance Vildagliptin stability in plasma.[8][9]

Materials:

  • Processed plasma samples (from Protocol 1)

  • Malic acid

  • HPLC-grade water

  • Vortex mixer

Procedure:

  • Prepare a stock solution of malic acid in HPLC-grade water. The concentration should be calculated to achieve the desired final concentration in the plasma upon addition of a small volume.

  • To the freshly separated or thawed plasma, add the calculated volume of the malic acid stock solution.

  • Gently vortex the plasma sample for 10-15 seconds to ensure thorough mixing.

  • The stabilized plasma samples can now be used for bioanalysis or stored at -80°C for long-term stability.

Data Summary Table
ParameterRecommended ConditionRationale
Anticoagulant K₂EDTAStandard for many bioanalytical assays; shown to be compatible with Vildagliptin analysis.[9]
Stabilizing Agent Malic AcidProven to effectively stabilize Vildagliptin and prevent degradation in plasma.[6][9]
Processing Temp. 4°C (on ice)Minimizes enzymatic activity and chemical degradation.[8][10]
Storage Temp. ≤ -20°C (short-term), -80°C (long-term)Prevents long-term degradation of the analyte.[8][10][11]
Sample Tubes Low-adsorption polypropyleneReduces the risk of analyte loss due to surface adsorption.[6]

Visualizing the Workflow and Degradation

To better understand the processes involved, the following diagrams illustrate the degradation pathway of Vildagliptin and the recommended workflow for sample stabilization.

Vildagliptin_Degradation Vildagliptin Vildagliptin Hydrolysis Hydrolysis (Acidic/Basic pH) Vildagliptin->Hydrolysis Oxidation Oxidation Vildagliptin->Oxidation Amide_Degradant Amide Degradant Hydrolysis->Amide_Degradant Oxidative_Degradants Oxidative Degradants Oxidation->Oxidative_Degradants Carboxylic_Acid_Degradant Carboxylic Acid Degradant Amide_Degradant->Carboxylic_Acid_Degradant High_Temp High Temperature High_Temp->Hydrolysis accelerates High_Temp->Oxidation accelerates

Caption: Vildagliptin degradation pathways in plasma.

Vildagliptin_Stabilization_Workflow cluster_collection Blood Collection cluster_processing Plasma Processing (at 4°C) cluster_stabilization Stabilization cluster_storage_analysis Storage & Analysis Collect_Blood 1. Collect Blood (K₂EDTA tube) Place_on_Ice 2. Immediately Place on Ice Collect_Blood->Place_on_Ice Centrifuge 3. Centrifuge (1500 x g, 10 min, 4°C) Place_on_Ice->Centrifuge Separate_Plasma 4. Separate Plasma Centrifuge->Separate_Plasma Add_Malic_Acid 5. Add Malic Acid Separate_Plasma->Add_Malic_Acid Vortex 6. Vortex Gently Add_Malic_Acid->Vortex Store_or_Analyze 7. Store at -80°C or Proceed to Analysis Vortex->Store_or_Analyze

Caption: Recommended workflow for Vildagliptin stabilization.

References

  • PubMed. (2024, August 20). Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. Retrieved from [Link]

  • PMC. (2021, September 16). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN IN RAT PLASMA USING LCM. Retrieved from [Link]

  • MNG Labs. (n.d.). Blood and Plasma Collection and Processing Instructions. Retrieved from [Link]

  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin. (2025, July 14). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Retrieved from [Link]

  • PubMed. (2021, September 16). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Retrieved from [Link]

  • Gigantest. (2025, April 9). Harvesting Protocol for Plasma and Serum. Retrieved from [Link]

  • Semantic Scholar. (2017, October 15). Determination on Vildagliptin in Rat Plasma by Capillary Electrophoresis Tandem Mass Spectrometry: It's Application to Pharmacokinetic Study. Retrieved from [Link]

  • PMC. (n.d.). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Retrieved from [Link]

  • ResearchGate. (2026, February 9). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Retrieved from [Link]

  • MDPI. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • MDPI. (2021, December 22). Using Metabolite Data to Develop Patient Centric Specification for Amide Impurity in Vildagliptin Tablets. Retrieved from [Link]

  • MDPI. (2019, July 30). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Retrieved from [Link]

  • American Diabetes Association. (2008, January 1). The Dipeptidyl Peptidase-4 Inhibitor Vildagliptin Improves β-Cell Function and Insulin Sensitivity in Subjects With Impaired Fasting Glucose. Retrieved from [Link]

  • Journal of Excipients and Food Chemistry. (2020, May 31). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Retrieved from [Link]

  • The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes. (2014, June 17). The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes. Retrieved from [Link]

  • ResearchGate. (2021, August 23). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. Retrieved from [Link]

  • Semantic Scholar. (2021, September 16). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC- - Semantic Scholar. Retrieved from [Link]

  • PubMed. (2025, September 1). Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Vildagliptin Bioanalysis &amp; Plasma Stabilization

Welcome to the Technical Support Center for Vildagliptin bioanalysis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the chemical instability of vildagliptin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vildagliptin bioanalysis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the chemical instability of vildagliptin in biological matrices. By leveraging malic acid stabilization, this guide provides self-validating protocols to ensure scientific integrity, prevent analyte degradation, and achieve high-precision LC-MS/MS quantification.

Mechanistic Overview & Workflow

G Blood Whole Blood (K2EDTA) Collection on Ice Plasma Centrifugation (4°C) Plasma Separation Blood->Plasma Unstabilized Unstabilized Plasma (pH ~7.4) Plasma->Unstabilized No Stabilizer MalicAcid Malic Acid Addition (pH Buffering) Plasma->MalicAcid Immediate Addition Degradation Nitrile Hydrolysis (Amide/Acid Degradants) Unstabilized->Degradation Room Temp Stabilized Stabilized Plasma (Degradation Blocked) MalicAcid->Stabilized LCMS LC-MS/MS Analysis (Accurate Quantification) Stabilized->LCMS Extraction

Workflow of vildagliptin stabilization in human plasma using malic acid.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q1: Why does vildagliptin degrade so rapidly in human plasma? A1: Vildagliptin contains a highly reactive nitrile group attached to a pyrrolidine ring. In the slightly alkaline environment of human plasma (pH ~7.4), and particularly at room temperature, this nitrile group is highly susceptible to base-catalyzed hydrolysis. It undergoes pseudo-first-order degradation kinetics, rapidly converting into inactive amide and carboxylic acid degradation products. Studies demonstrate that significant degradation of vildagliptin occurs in unstabilized plasma within just two hours at room temperature [1].

Q2: What is the specific mechanistic role of malic acid in stabilizing vildagliptin? A2: Malic acid acts as a dual-action acidifying agent and buffer. By lowering the pH of the plasma matrix, malic acid neutralizes the physiological basic conditions that catalyze nitrile hydrolysis. Furthermore, as a dicarboxylic acid, it provides a robust buffering capacity that prevents pH fluctuations during freeze-thaw cycles and protein precipitation steps. This ensures the structural integrity of vildagliptin and its deuterated internal standard (e.g., Vildagliptin-d7) prior to LC-MS/MS analysis [1].

Q3: Can other acids (like formic or acetic acid) be used instead of malic acid? A3: While simpler organic acids can lower the pH, malic acid is uniquely suited for this application. Its specific pKa values (pKa1 = 3.40, pKa2 = 5.20) provide an optimal buffering range that stabilizes the drug without causing excessive, irreversible protein denaturation that could trap the analyte in the pellet during centrifugation. Additionally, malic acid minimizes severe matrix effects (ion suppression) during electrospray ionization (ESI), a common issue when using stronger acids [2].

Step-by-Step Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. The immediate application of temperature control and pH adjustment ensures that degradation is halted before the extraction workflow begins.

Protocol 1: Blood Collection and Malic Acid Stabilization

Causality Check: Immediate temperature reduction slows kinetic degradation, while malic acid permanently alters the pH environment to protect the nitrile group.

  • Collection: Collect whole blood samples in tubes containing K₂EDTA as an anticoagulant. Immediately submerge the tubes in an ice bath to halt enzymatic and thermal degradation.

  • Separation: Within 30 minutes of collection, centrifuge the blood samples at 1500 × g for 10 minutes at 4°C.

  • Aliquot: Transfer 100 µL of the resulting plasma into clearly labeled, low-binding polypropylene microcentrifuge tubes.

  • Stabilization: Immediately add the pre-optimized malic acid stock solution to the plasma aliquot to achieve the target acidic pH.

  • Equilibration: Vortex the sample gently for 10 seconds to ensure uniform distribution of the buffer.

  • Storage: Proceed directly to extraction or flash-freeze and store the stabilized plasma at -20°C or -80°C [3].

Protocol 2: LC-MS/MS Sample Preparation (Protein Precipitation)

Causality Check: Ice-cold organic solvents precipitate proteins without generating heat, preserving the stabilized state of the analyte.

  • Thawing: Thaw the malic acid-stabilized plasma samples strictly on ice.

  • Internal Standard: Add 20 µL of Vildagliptin-d7 internal standard solution to the 100 µL plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Extraction: Vortex vigorously for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Drying: Carefully transfer the supernatant to a clean 96-well plate or tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., acetonitrile and 5mM ammonium trifluoroacetate) [1].

  • Analysis: Inject an aliquot into the LC-MS/MS system utilizing a highly end-capped C18 column (e.g., Asentis Express) with ESI monitoring transitions 304.2 → 154.2 (Vildagliptin) and 311.1 → 161.2 (Vildagliptin-d7).

Quantitative Data: Validation Metrics

The implementation of malic acid stabilization yields highly reproducible and sensitive bioanalytical results. Below is a summary of the validated method parameters comparing unstabilized versus stabilized conditions [1]:

ParameterUnstabilized Plasma (Room Temp)Malic Acid Stabilized Plasma
Analyte Integrity (2 hrs) < 75% (Significant degradation)> 98% (Stable)
Accuracy (CC STD) Highly variable97.30% – 104.15%
Precision (%CV) > 15%0.32% – 3.09%
Required Sample Volume N/A100 μL
Linear Concentration Range N/A1.00 – 851.81 ng/mL
Chromatographic Run Time N/A~2.2 min

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected concentrations of Vildagliptin in Quality Control (QC) samples.

  • Root Cause: Delayed addition of malic acid or processing samples at room temperature allows pseudo-first-order hydrolysis to occur before stabilization.

  • Solution: Ensure that the time between plasma separation and malic acid addition is strictly minimized (< 5 minutes). All processing must occur on ice. Verify the pH of the final stabilized matrix to ensure the malic acid stock concentration is sufficient to overcome the buffering capacity of the specific plasma lot.

Issue 2: Severe ion suppression or matrix effects observed at the retention time of Vildagliptin.

  • Root Cause: Incomplete protein precipitation or co-elution of endogenous plasma phospholipids, potentially exacerbated by incorrect reconstitution solvent ratios.

  • Solution: Ensure the acetonitrile used for precipitation is ice-cold (-20°C). If matrix effects persist, consider extending the chromatographic run time slightly or optimizing the gradient of the 5mM ammonium trifluoroacetate/acetonitrile mobile phase to better resolve the analyte from the solvent front and phospholipid elution zones.

Issue 3: Peak tailing or retention time shifts during the LC-MS/MS run.

  • Root Cause: Secondary interactions between the secondary amino group of vildagliptin and residual silanols on the C18 column, or pH mismatch between the reconstituted sample and the mobile phase.

  • Solution: Utilize a highly end-capped C18 column (such as the Asentis Express). Verify that the 5mM ammonium trifluoroacetate buffer is freshly prepared, as its volatility can lead to ionic strength and pH drift over time, which directly impacts the elution profile of basic analytes like vildagliptin.

References

  • Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. Biomedical Chromatography / PubMed. URL:[Link]

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules / PMC. URL:[Link]

Troubleshooting

forced degradation studies of Vildagliptin and its metabolites

Welcome to the Vildagliptin Forced Degradation & Metabolite Analysis Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic protocol checklists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Vildagliptin Forced Degradation & Metabolite Analysis Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic protocol checklists. Here, we explore the causality behind experimental choices, ensuring that every workflow you execute acts as a self-validating system. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, presents unique analytical challenges due to its cyanopyrrolidine moiety and secondary amine, which are highly susceptible to specific degradation pathways[1].

PART 1: Core Experimental Protocols & Workflows

To achieve reliable mass balance and accurate impurity profiling, your forced degradation workflow must be tightly controlled. The following protocols establish a self-validating baseline.

Protocol 1: Standardized Forced Degradation Workflow for Vildagliptin

Self-Validation Check: Always run a parallel unstressed Vildagliptin control (1.0 mg/mL) stored under the exact same temperature and time conditions (minus the stressor) to rule out solvent-induced degradation[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Vildagliptin API in HPLC-grade methanol to create a 10.0 mg/mL stock solution[2].

  • Acidic Stress: Transfer 2.0 mL of stock to a vial. Add 3.0 mL of 1.0 M HCl. Seal and heat in an oil bath at 80°C for 3 to 9 hours[3].

  • Basic Stress: Transfer 2.0 mL of stock to a vial. Add 3.0 mL of 0.1 M NaOH. Keep at room temperature (23°C) for 3 hours[3]. (Note: Vildagliptin is highly base-sensitive; elevated temperatures will cause complete API destruction, ruining mass balance).

  • Oxidative Stress: Transfer 2.0 mL of stock to a vial. Add 2.0 mL of 3% H2​O2​ . Incubate at room temperature for 1 to 7 hours[3].

  • Neutralization (Critical Step): Immediately post-incubation, neutralize acidic samples with 1.0 M NaOH and basic samples with 0.1 M HCl to pH 7.0 to halt degradation kinetics[2].

  • Dilution: Dilute all neutralized samples with the mobile phase diluent to achieve a final target API concentration of 1.0 mg/mL prior to injection[2].

Protocol 2: Stability-Indicating UHPLC-DAD-MS Method
  • Column Selection: Use a high-endurance C18 column (e.g., Athena C18-WP, 250 mm × 4.6 mm, 5 µm) capable of handling aqueous-heavy mobile phases[3].

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 7.5[3].

    • Mobile Phase B: HPLC-grade Methanol.

  • Gradient Elution: Implement a shallow gradient (e.g., 10% B to 60% B over 20 minutes) to resolve closely eluting basic degradants.

  • Detection: Set DAD to 208-210 nm[4]. Configure the MS with positive Electrospray Ionization (+ESI), scanning from m/z 100 to 500[1].

G Start Vildagliptin API Stock (10.0 mg/mL in MeOH) Acid Acidic Stress (1M HCl, 80°C, 3-9h) Start->Acid Base Basic Stress (0.1M NaOH, RT, 3h) Start->Base Ox Oxidative Stress (3% H2O2, RT, 1-7h) Start->Ox Neu Neutralization to pH 7.0 (Halt Kinetics) Acid->Neu Base->Neu Ox->Neu LCMS UHPLC-DAD-MS (+ESI) (Ammonium Acetate pH 7.5 / MeOH) Neu->LCMS Deg1 m/z 304 (RRT 1.3) LCMS->Deg1 Acidic Path Deg2 m/z 337.2, 321.1 (RRT 1.2, 0.6) LCMS->Deg2 Basic Path Deg3 m/z 241.1, 183.1 (RRT 0.38, 0.8) LCMS->Deg3 Oxidative Path

Diagram 1: Self-validating experimental workflow for Vildagliptin forced degradation.

PART 2: Quantitative Degradation Data

Understanding the kinetics and mass-to-charge (m/z) ratios of Vildagliptin's degradants is critical for peak assignment. The data below synthesizes expected outcomes based on validated LC-MS studies[1][2][3].

Table 1: Vildagliptin Degradation Kinetics & Sensitivity Profile

Stress ConditionReagent / Temp / TimeKinetic VulnerabilityApprox. Degradation (%)
Acidic 1.0 M HCl / 80°C / 9hLow (Requires heat)~30.0%[3]
Basic 0.1 M NaOH / RT / 3hHigh (Rapid hydrolysis)>85.0%[3]
Oxidative 3% H2​O2​ / RT / 3hHigh (N-oxidation)~87.0%[1]
Thermal (Solid) 120°C / 3hHighly Stable< 1.0%[3]

Table 2: Major LC-MS Identified Degradation Products (+ESI)

Degradant IDStress OriginRRT (Relative)m/z [M+H]+Proposed Structural Change / Mechanism
DP-Acidic Acidic1.3304.0Cyclization to hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative[3].
DP-Basic 1 Basic1.2337.2Hydrolysis of cyanopyrrolidine to carboxamide + hydroxylation[3].
DP-Basic 2 Basic0.6321.1Hydrolysis of the nitrile group to an amide (pyrrolidine-2-carboxamide)[1][3].
DP-Ox 1 Oxidative0.38241.1Cleavage and N-oxidation yielding an N-hydroxy glycinate derivative[3].
DP-Ox 2 Oxidative0.8183.1Severe oxidative cleavage yielding 3-(hydroxyamino)adamantan-1-ol[3].

PART 3: Troubleshooting Guides & FAQs

Q1: During basic hydrolysis, I am observing severe peak co-elution around RRT 0.4 to 0.6. How can I resolve these degradants? A1: Causality: Basic hydrolysis of Vildagliptin primarily attacks the nitrile group, converting it to an amide (m/z 321.1) and further hydrolyzing to carboxylic acid derivatives[1]. These pyrrolidine-2-carboxamide derivatives are structurally similar and highly polar. If your mobile phase pH is unbuffered or acidic (e.g., using 0.1% Formic Acid), the secondary amines will exist in mixed ionization states, causing peak tailing and overlap. Solution: Switch to a 10 mM Ammonium Acetate buffer adjusted to pH 7.5[3]. This specific pH suppresses the ionization of certain basic functional groups just enough to exploit subtle hydrophobicity differences, providing baseline resolution between the m/z 321.1 and 337.2 peaks.

G Issue Issue: Poor Resolution of Basic Degradants (RRT 0.4, 0.6) CheckpH Check Mobile Phase pH Is pH strictly controlled? Issue->CheckpH NoPH No: Variable Ionization of Pyrrolidine Moiety CheckpH->NoPH No YesPH Yes: pH is buffered CheckpH->YesPH Yes FixPH Action: Use 10mM Ammonium Acetate Buffer (pH 7.5) NoPH->FixPH CheckGrad Check Gradient Profile Is elution too steep? YesPH->CheckGrad FixPH->CheckGrad FixGrad Action: Shallow gradient (e.g., 10-60% Organic over 20 min) CheckGrad->FixGrad Steep Success Result: Baseline Separation of m/z 337.2 and 321.1 CheckGrad->Success Optimized FixGrad->Success

Diagram 2: Logical troubleshooting tree for resolving LC-MS peak co-elution.

Q2: My Vildagliptin sample shows >80% degradation in 3% H2​O2​ at room temperature within 3 hours. Is this an experimental artifact or genuine instability? A2: Causality: This is genuine intrinsic instability, not an artifact. Vildagliptin exhibits pseudo first-order degradation kinetics in oxidative conditions with a highly accelerated rate constant ( k=4.76×10−4s−1 )[1]. The secondary amine bridging the adamantyl and pyrrolidine groups is highly susceptible to N-oxidation, rapidly cleaving to form N-hydroxy derivatives (m/z 241.1)[3]. To achieve the ICH-recommended 10-20% degradation for mass balance studies, you must dramatically reduce the stressor concentration (e.g., use 0.3% H2​O2​ ) or limit exposure time to <30 minutes.

Q3: We are testing Vildagliptin formulated with excipients. Why does the degradation profile look different compared to the raw API? A3: Causality: Excipients actively participate in the chemical microenvironment. For example, lactose contains a reducing sugar that can undergo a Maillard reaction with the secondary amine of Vildagliptin, accelerating degradation[5]. Conversely, excipients like microcrystalline cellulose or talc can act as physical moisture scavengers, artificially lowering the rate of basic hydrolysis in solid-state thermal/humidity stress tests[2][5]. Always run an "API + Excipient Placebo" control to deconvolute matrix effects from true API degradation.

Q4: What is the mechanistic origin of the m/z 304 degradant strictly seen under acidic conditions? A4: Causality: Under prolonged acidic stress (1.0 M HCl, 80°C), the nitrile group on the pyrrolidine ring undergoes complete hydrolysis to a carboxylic acid. Following this, the molecule undergoes an intramolecular cyclization (condensation) between the secondary amine and the newly formed carboxylic acid, yielding a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative (m/z 304)[3]. Because this requires overcoming a high activation energy barrier for cyclization, it is only observed at elevated temperatures (80°C), explaining why room-temperature acidic stress yields minimal degradation.

References

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Taylor & Francis Online. Available at:[Link]

  • Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemicals. Available at:[Link]

  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Bentham Science Publishers. Available at:[Link]

  • The Influence of Excipients' Chemical Nature on the Degradation of Metformin and Vildagliptin. Chemical and Biochemical Engineering Quarterly. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Pharmacokinetic Parameters of Vildagliptin and Its Major Metabolite M20.7

Introduction and Mechanistic Context Vildagliptin is a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), widely utilized in the management of type 2 diabetes mellitus (T2DM)[1]. Unlike many o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Vildagliptin is a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), widely utilized in the management of type 2 diabetes mellitus (T2DM)[1]. Unlike many other small-molecule therapeutics that rely heavily on the cytochrome P450 (CYP450) system for clearance, vildagliptin's primary elimination pathway involves the hydrolysis of its cyano moiety[2]. This unique biotransformation yields the pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151)[2].

Understanding the divergent pharmacokinetic (PK) profiles of the parent drug and M20.7 is critical for drug development professionals, particularly when evaluating dosing adjustments and toxicological risks in special populations such as those with renal impairment. Intriguingly, the primary enzyme responsible for this cyano group hydrolysis is hepatic DPP-4 itself, creating a unique pharmacokinetic scenario where the drug is both an inhibitor and a substrate of its target enzyme[3].

G Vilda Vildagliptin (Parent Drug) Active DPP-4 Inhibitor DPP4 Hepatic DPP-4 Enzyme (Cyano Group Hydrolysis) Vilda->DPP4 Metabolized by M207 M20.7 (LAY151) Inactive Carboxylic Acid Metabolite DPP4->M207 Forms (57% of dose) Renal Renal Excretion (OAT3 Transporter) M207->Renal Cleared via Accum M20.7 Accumulation (Up to 7.3-fold AUC increase) Renal->Accum If impaired Tox Uremic Toxins in Renal Impairment Tox->Renal Inhibits OAT3

Metabolic pathway of Vildagliptin to M20.7 and the impact of renal impairment.

Quantitative Pharmacokinetic Comparison

The PK parameters of vildagliptin and M20.7 exhibit stark contrasts, heavily influenced by their distinct chemical properties (a basic pyrrolidine derivative vs. an acidic carboxylic acid). Vildagliptin is rapidly absorbed with an absolute bioavailability of 85% and distributes extensively into extravascular spaces[1].

Pharmacokinetic ParameterVildagliptin (Parent Drug)M20.7 (LAY151 Metabolite)
Pharmacological Activity Active (DPP-4 Inhibitor)Inactive[2]
Tmax (Fasting) ~1.7 hours[2]~2.0 - 2.5 hours
Plasma Protein Binding Low (9.3%)[2]Low
Volume of Distribution (Vss) 71 Liters (Extravascular)[2]Lower (Restricted to systemic circulation)
Primary Clearance Mechanism Hepatic Hydrolysis (via DPP-4)[3]Renal Excretion (via OAT3 Transporters)[4]
Elimination Half-life (t1/2) 2 - 3 hours[5]Prolonged relative to parent
Impact of Severe Renal Impairment AUC increases by ~134%[6]AUC increases by 6.7 to 7.3-fold[7]

Causality Insight: The disproportionate accumulation of M20.7 in renal impairment is not merely a function of reduced glomerular filtration rate (GFR). M20.7 is a specific substrate for the Organic Anion Transporter 3 (OAT3)[4]. In chronic renal failure, the accumulation of protein-bound uremic toxins (such as 3-carboxy-4-methyl-5-propyl-2-furanpropionate [CMPF], hippuric acid, and indoxyl sulfate) competitively inhibits OAT3, drastically blocking the active renal secretion of M20.7[4].

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate these PK parameters, researchers must employ highly specific assays. Below are the standard, self-validating protocols used to differentiate and quantify Vildagliptin and M20.7.

Workflow Admin In Vivo Dosing (Vildagliptin) Sampling Blood Sampling (+ Sitagliptin) Admin->Sampling Prep Protein Precipitation (Acetonitrile) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data PK Calculation (NCA) LCMS->Data

Step-by-step LC-MS/MS experimental workflow for pharmacokinetic profiling.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To simultaneously quantify Vildagliptin and M20.7 in plasma without ex vivo degradation artifacts.

  • Subject Dosing & Sampling: Administer Vildagliptin (e.g., 50 mg IV or PO) to the test model. Collect serial blood samples into K2EDTA tubes containing a secondary DPP-4 inhibitor (e.g., Sitagliptin, 10 µM final concentration) at intervals from 0 to 24 hours.

    • Expertise & Causality Note: The addition of sitagliptin to the collection tube is a critical self-validating step. Because vildagliptin is hydrolyzed by plasma DPP-4, failing to inhibit this enzyme immediately upon blood draw will result in ex vivo conversion, falsely elevating M20.7 readings and artificially lowering parent drug concentrations.

  • Sample Preparation: Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (containing an isotopic internal standard, e.g., ^13C-vildagliptin) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) to separate the basic parent drug from the acidic metabolite.

  • Mass Spectrometry (MRM Mode): Monitor the specific transitions using a triple quadrupole mass spectrometer. Vildagliptin is monitored at m/z 304.2 → 154.1, while M20.7 (mass 322.4 g/mol ) is monitored at m/z 323.2 → 173.1.

  • Data Analysis: Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (NCA) software.

Protocol B: In Vitro Hepatic DPP-4 Hydrolysis Assay

Objective: To validate that hepatic DPP-4 is the primary driver of M20.7 formation[8].

  • Tissue Preparation: Prepare human liver S9 fractions or microsomes in a physiological buffer (pH 7.4).

  • Incubation: Incubate 100 µM vildagliptin with 1 mg/mL liver S9 fraction at 37°C.

  • Control Validation: In a parallel set of tubes, pre-incubate the S9 fraction with 10 µM Sitagliptin (a selective, non-hydrolyzable DPP-4 inhibitor) for 15 minutes before adding vildagliptin.

    • Expertise & Causality Note: If M20.7 formation is completely blocked in the sitagliptin-treated group, it conclusively proves that DPP-4, rather than CYP450 or generic esterases, is responsible for the cyano group hydrolysis[8].

  • Quantification: Terminate the reaction at specific time points (0, 15, 30, 60 mins) using ice-cold methanol, and quantify M20.7 via LC-MS/MS.

Toxicological Implications of M20.7 Accumulation

While M20.7 is pharmacologically inactive against the DPP-4 enzyme, high systemic exposure is not entirely benign. Recent toxicogenomic studies have demonstrated that both parental vildagliptin and M20.7 can induce the mRNA expression of pro-inflammatory S100 calcium-binding proteins (S100A8 and S100A9) in immune cells such as neutrophils and monocytes[9]. The release of the S100A8/A9 complex into the systemic circulation is hypothesized to be a contributing factor to the rare instances of vildagliptin-associated hepatic dysfunction[9]. Therefore, the profound accumulation of M20.7 in severe renal impairment necessitates the clinical recommendation to halve the vildagliptin dose in these patients to mitigate potential off-target inflammatory responses.

References

  • European Medicines Agency (EMA). Galvus, INN-vildagliptin: 5.2 Pharmacokinetic properties. europa.eu.
  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed (nih.gov).
  • Asakura, M., et al. (2017). Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. doi.org.
  • NAFDAC Greenbook Admin. (2023). Vildagliptin Summary of Product Characteristics. nafdac.gov.ng.
  • Fujiwara, R., et al. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. researcher.life.
  • Kido, J., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. PubMed Central (nih.gov).
  • ResearchGate. (2025). Pharmacokinetics of vildagliptin in patients with varying degrees of renal impairment.

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Comparative

Comprehensive Comparison Guide: In Vitro Metabolic Stability of Vildagliptin vs. Other Gliptins

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In early-stage drug development, establishing the in vitro metabolic stability of a compound is paramount for predicting its...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In early-stage drug development, establishing the in vitro metabolic stability of a compound is paramount for predicting its in vivo half-life, intrinsic clearance ( CLint​ ), and potential for drug-drug interactions (DDIs). Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, share a unified mechanism of action but exhibit drastically divergent metabolic fates. This guide provides an objective, data-driven comparison of the in vitro metabolic stability of Vildagliptin against other major gliptins (Sitagliptin, Saxagliptin, and Linagliptin), complete with self-validating experimental protocols for laboratory implementation.

Mechanistic Overview: Divergent Metabolic Pathways

While all gliptins target and inhibit the DPP-4 enzyme to prolong the action of incretin hormones (GLP-1 and GIP), their structural differences dictate distinct metabolic clearance pathways. Understanding these pathways is critical for interpreting in vitro stability assays.

Pathway Gliptins Gliptins (DPP-4 Inhibitors) DPP4 DPP-4 Enzyme Gliptins->DPP4 Inhibits target Vilda Vildagliptin (Hydrolysis to LAY151) Gliptins->Vilda Pathway 1 Saxa Saxagliptin (CYP3A4/5 to Active Met.) Gliptins->Saxa Pathway 2 Sita Sitagliptin / Linagliptin (Excreted Unchanged) Gliptins->Sita Pathway 3

DPP-4 inhibition and the divergent metabolic pathways of key gliptins.

Comparative In Vitro Metabolic Profiles

Vildagliptin: Hydrolysis-Driven Clearance

Vildagliptin exhibits a unique metabolic profile. It is not metabolized by cytochrome P450 (CYP) enzymes to any quantifiable extent, rendering it highly stable against CYP-mediated DDIs[1]. Instead, its primary elimination pathway (accounting for 69% of the dose) is the hydrolysis of its cyano moiety to produce the pharmacologically inactive carboxylic acid metabolite, LAY151[1].

From a mechanistic standpoint, in vitro assays utilizing human liver and kidney microsomes reveal a fascinating auto-regulatory loop: the target enzyme itself, 2[2]. The formation rate of LAY151 in liver microsomes is significantly higher than in the cytosol, confirming that membrane-bound esterases and DPP-4 drive its intrinsic clearance[2]. Furthermore, because Vildagliptin contains a cyanopyrrolidine group, in vitro studies have monitored its potential to react with nucleophiles like L-cysteine, a factor evaluated during hepatotoxicity screening[3].

Saxagliptin: CYP450-Mediated Metabolism

Unlike Vildagliptin, Saxagliptin undergoes extensive CYP450-mediated metabolism. In vitro incubations with human liver microsomes (HLM) demonstrate that Saxagliptin is4 into its major active metabolite, 5-hydroxy saxagliptin[4]. Because of this significant CYP dependence, its in vitro intrinsic clearance ( CLint​ ) is relatively high, and its pharmacokinetic profile requires careful evaluation when co-administered with strong CYP3A4 inhibitors or inducers[4].

Sitagliptin & Linagliptin: High Metabolic Stability

Sitagliptin and Linagliptin demonstrate exceptionally high in vitro metabolic stability. Sitagliptin functions as a competitive antagonist of DPP-4 and is5, with only minor metabolism mediated by CYP3A4 and CYP2C8[5]. Linagliptin is similarly stable against hepatic metabolism; it is primarily excreted unchanged via the biliary route and exhibits negligible intrinsic clearance in standard HLM assays[5].

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key in vitro and in vivo metabolic parameters derived from standard preclinical models[6]:

GliptinPrimary Metabolic PathwayCYP450 InvolvementMajor MetaboliteIn Vitro Stability (HLM)
Vildagliptin Cyano group hydrolysis[1]Negligible[1]LAY151 (Inactive)[1]Moderate (Hydrolytic)[2]
Sitagliptin Renal Excretion (Unchanged)[5]Minor (CYP3A4, 2C8)N/AHigh[6]
Saxagliptin CYP-mediated Hydroxylation[4]Major (CYP3A4/5)[4]5-hydroxy saxagliptin (Active)[4]Low-Moderate[4]
Linagliptin Biliary Excretion (Unchanged)[5]Minor (CYP3A4)N/AHigh[6]

Self-Validating Experimental Protocol: In Vitro Intrinsic Clearance ( CLint​ ) Assay

To objectively evaluate the in vitro metabolic stability of gliptins, researchers typically employ Human Liver Microsomes (HLM) or S9 fractions[6].

Causality in Model Selection: Why use S9 fractions alongside HLM for Vildagliptin? While HLM is the gold standard for CYP450-mediated metabolism (perfect for capturing Saxagliptin's clearance), S9 fractions contain both microsomal and cytosolic enzymes. However, empirical data shows that the cyano group hydrolysis of Vildagliptin is actively catalyzed by membrane-bound enzymes present in liver microsomes, with DPP-4 itself acting as a major contributor[2]. Therefore, HLM remains a robust self-validating system for comparative gliptin assays.

Workflow Prep 1. Prepare HLM / S9 Incubate 2. Incubate (37°C, 1 µM) Prep->Incubate Quench 3. Quench (Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Calc 5. Calculate CL_int & t1/2 Analyze->Calc

Step-by-step workflow for in vitro metabolic stability and intrinsic clearance assays.

Step-by-Step Methodology
  • Preparation & Reagent Assembly: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation. Prepare a NADPH regenerating system (essential for driving CYP450 activity in comparative Saxagliptin assays)[4].

  • Incubation Setup: In a 96-well plate, combine the buffer, liver fractions (final protein concentration: 1.0 mg/mL), and the test gliptin (final concentration: 1 µM). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Reaction Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system. At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Enzymatic Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile rapidly denatures the metabolic enzymes, instantly halting the reaction to ensure precise time-point accuracy, while simultaneously precipitating proteins for cleaner downstream analysis[6].

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to vials for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of the remaining parent compound[7].

  • Data Processing: Plot the natural logarithm of the percent remaining parent compound against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(V×k)/Cprotein​ )[6].

References

  • [1] Galvus, INN-vildagliptin - Summary of Product Characteristics. europa.eu. 8

  • [6] Comparative analysis of the metabolic stability of different gliptins. benchchem.com. 6

  • [4] Characterization of the In Vitro and In Vivo Metabolism and Disposition and Cytochrome P450 Inhibition/Induction Profile of Saxagliptin in Human. researchgate.net. 4

  • [2] Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. doi.org. 2

  • [7] In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations. nih.gov. 7

  • [5] A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. emanresearch.org. 5

  • [3] Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. nih.gov. 3

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Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment (PPE) for Handling Vildagliptin Carboxy Acid Metabolite (M20.7)

This document provides essential safety and handling protocols for Vildagliptin carboxy acid metabolite (also known as M20.7), the primary, pharmacologically inactive metabolite of the dipeptidyl peptidase-4 (DPP-4) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for Vildagliptin carboxy acid metabolite (also known as M20.7), the primary, pharmacologically inactive metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[1][2] While designated as inactive, adherence to rigorous safety procedures is paramount. The toxicological profile of this specific metabolite is not extensively characterized, and in-vitro studies have suggested that both Vildagliptin and M20.7 can induce pro-inflammatory proteins in certain cell lines.[2] Therefore, all handling procedures must be governed by the precautionary principle, treating the compound as potentially hazardous to minimize occupational exposure.

This guide is designed for researchers, scientists, and drug development professionals, offering a framework for risk mitigation through appropriate engineering controls, personal protective equipment selection, and disposal strategies.

Hazard Identification and Risk Assessment

The foundation of safe laboratory practice is a thorough understanding of the potential risks. Given the incomplete toxicological data for Vildagliptin carboxy acid metabolite, a conservative approach is mandated. The available Material Safety Data Sheets (MSDS) for the compound and its parent drug advise avoiding contact with skin and eyes, as well as preventing dust inhalation.[3][4][5]

Core Principles:

  • Assume Potential Hazard: In the absence of comprehensive toxicity data, the metabolite should be handled as an active pharmaceutical ingredient (API) with unknown long-term effects.

  • Primary Exposure Routes: The primary risks to personnel are through inhalation of aerosolized powder, dermal contact, and accidental ingestion.

  • Engineering Controls First: PPE is the final barrier of protection. Its efficacy is dependent on the prior implementation of robust engineering and administrative controls.[6]

Task/Operation Potential Exposure Required Engineering Control Minimum PPE Level
Weighing/Aliquoting Solid Compound High risk of dust/aerosol inhalationCertified Chemical Fume Hood or Powder Containment HoodFull (Respiratory, Double Gloves, Gown, Goggles)
Preparing Stock Solutions Risk of splash and aerosol generationCertified Chemical Fume HoodEnhanced (Double Gloves, Gown, Goggles)
Handling Dilute Solutions (<1mM) Low risk of splashStandard Laboratory Bench (with proper technique)Standard (Gloves, Gown, Safety Glasses)
Equipment Cleaning Risk of contact with residuesDesignated Sink or Cleaning AreaStandard (Gloves, Gown, Safety Glasses)
Core Personal Protective Equipment (PPE) Protocol

Selection of appropriate PPE must be based on a risk assessment of the specific procedure being performed. The following protocols represent the minimum standard for handling this compound.

2.1. Eye and Face Protection Chemical splash goggles are mandatory whenever handling the metabolite in liquid or solid form. They provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses.[7]

  • Causality: The mucous membranes of the eyes are a rapid absorption route. Goggles are essential to prevent accidental contact with droplets or fine powders that may not follow a direct trajectory.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger volumes (>50 mL) or during sonication, a face shield must be worn in addition to chemical splash goggles.[7][8]

2.2. Hand Protection Double-gloving with powder-free nitrile gloves is required for all direct handling of the compound.

  • Outer Glove: This is the primary contact surface. It should be removed and replaced immediately if contamination is suspected.

  • Inner Glove: This layer protects the skin during the doffing (removal) process of the outer glove and other PPE.

  • Causality: Double-gloving significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove and prevents contamination of the inner glove, which could then transfer to the skin during PPE removal.[9] Gloves must be inspected for integrity before use.

2.3. Body Protection A disposable, low-lint, solid-front protective gown with long sleeves and tight-fitting elastic cuffs is required.

  • Causality: Standard cloth lab coats are absorbent and can hold chemical residues against personal clothing and skin.[9] A disposable, fluid-resistant gown provides a non-permeable barrier, which is critical for preventing dermal exposure.

2.4. Respiratory Protection When handling the solid (powder) form of the metabolite, especially during weighing or transfer operations, work must be conducted within a certified chemical fume hood.[10] If this is not feasible, respiratory protection is mandatory.

  • Standard: A NIOSH-approved N95 or higher-rated particulate respirator is required to protect against the inhalation of fine powders.[11]

  • Causality: Fine chemical powders can easily become airborne and be inhaled deep into the respiratory tract. A respirator provides a direct barrier to prevent this primary route of exposure. Surgical masks offer no protection against chemical dusts.[11]

Procedural Workflow: Donning and Doffing PPE

Correctly putting on and taking off PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure that contaminants are not transferred from the PPE to the skin or clothing.

Donning (Putting On) Sequence:

  • Gown: Don the disposable gown, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.

  • Goggles/Face Shield: Put on eye and face protection.

  • Respirator (if required): Don the respirator and perform a user seal check.

Doffing (Taking Off) Sequence: The doffing sequence is designed to contain contamination. The outer gloves are considered the most contaminated items.

Doffing_Sequence A Clean Outer Gloves (with 70% EtOH) B Remove Gown & Outer Gloves Together A->B C Dispose in Hazardous Waste B->C D Remove Goggles /Face Shield C->D E Remove Inner Gloves D->E F Wash Hands Thoroughly E->F

Figure 1: PPE Doffing Sequence to Minimize Contamination.

Decontamination and Disposal Plan

All materials and surfaces that come into contact with Vildagliptin carboxy acid metabolite must be decontaminated, and all waste must be disposed of as hazardous chemical waste.

4.1. Surface Decontamination

  • Initial Cleaning: Carefully wipe down all work surfaces (fume hood, benchtop, etc.) with a detergent solution to remove bulk contamination.[12]

  • Disinfection/Inactivation: Follow the initial cleaning with a wipe-down using 70% ethanol or another validated laboratory disinfectant. Allow for appropriate contact time.

  • Equipment: Non-disposable equipment must be thoroughly cleaned according to validated standard operating procedures to prevent cross-contamination.[12]

4.2. Waste Disposal Adherence to institutional and national waste disposal regulations is mandatory.[13]

  • Solid Waste: All contaminated disposable items, including gloves, gowns, pipette tips, empty vials, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[4][14]

  • Liquid Waste: All solutions containing the metabolite must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Under no circumstances should this waste be poured down the drain. [5][15]

  • Final Disposal: All waste containers must be sealed and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[16]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3][4]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Spill: Alert personnel in the immediate area. If the spill involves a significant quantity of powder, evacuate the area and contact your EHS department. For small, manageable spills, use a chemical spill kit, ensuring you are wearing the full required PPE (including respiratory protection) during cleanup.

References

  • Schweizer, A., et al. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Diabetes, Obesity and Metabolism, 13(9), 775-783. Available at: [Link]

  • Wikipedia. (n.d.). Vildagliptin. Retrieved from [Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vildagliptin? Retrieved from [Link]

  • Cureus. (2024, May 15). Mechanism Of Action Of Vildagliptin And Its Role In Type 2 Diabetes Management. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS VILDAGLIPTIN CARBOXYLIC ACID IMPURITY. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-44. Available at: [Link]

  • Pharma Beginners. (2024, January 19). Decontamination in Pharma. Retrieved from [Link]

  • CURIS System. (n.d.). Methods for Pharmaceutical Decontamination. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (n.d.). Vildagliptine/Metformine hydrochloride Intas 50 mg/850 mg filmomhulde tabletten. Retrieved from [Link]

  • Therapeutic Guidelines. (2010, June 1). Vildagliptin. Australian Prescriber. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Capot Chemical. (2024, September 12). MSDS of Vildagliptin. Retrieved from [Link]

  • Spectrum. (n.d.). How Protective Clothing Enhances Safety in Chemical and Pharma Industries. Retrieved from [Link]

  • Ecolab. (2022, August 24). A Guide on Comprehensive Decontamination Solutions for the Pharmaceutical Industry. Retrieved from [Link]

  • Oda, H., et al. (2016). Vildagliptin and its metabolite M20.7 induce the expression of S100A8 and S100A9 in human hepatoma HepG2 and leukemia HL-60 cells. Scientific Reports, 6, 35652. Available at: [Link]

  • Syntegon. (2025, May 22). Safe processing of highly potent active pharmaceutical ingredients (HPAPI). Retrieved from [Link]

  • Medium. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IVT Network. (2016, March 31). Pharmaceutical Facility Sanitization: Best Practices Considered. Retrieved from [Link]

  • BioSafe Tech by QUALIA. (2024, November 27). Effluent Decontamination: Ensuring Pharmaceutical Safety. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025, October 21). Got pharma waste? We've got you covered! Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • MCF Environmental Services. (2023, February 7). Best Practices for How to Dispose of Pharmaceutical Waste. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

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